The table below summarizes key pharmacological parameters of letrozole, which underscore its potent and sustained inhibitory profile [1] [2].
| Parameter | Value / Characterization | Significance |
|---|---|---|
| Aromatase Inhibition (in vivo) | >99% | Near-complete suppression of estrogen synthesis in peripheral tissues [3] [2]. |
| IC₅₀ (JEG-3 cells) | 1.0 nM | Demonstrates high potency in cellular models [2]. |
| Inhibition Constant (Kᵢ) | ~2.8 nM (Rat ovarian microsomes) | Indicates very high binding affinity for the aromatase enzyme [2]. |
| Selectivity | No significant inhibition of cortisol, aldosterone, or thyroxine synthesis [1] [2]. | Reduces risk of side effects related to other steroidogenic pathways. |
| Oral Bioavailability | ~99.9% | Almost completely absorbed [1]. |
| Terminal Half-Life | ~42 hours (healthy volunteers); longer in cancer patients [1] [2]. | Allows for once-daily dosing and sustained therapeutic effect. |
As a non-steroidal, type II aromatase inhibitor, this compound's action is reversible. It contains a triazole group that coordinates directly with the iron atom in the heme cofactor of the CYP19A1 enzyme, preventing the binding of the natural androgen substrates [2] [4]. This interaction is highly specific.
Researchers use several established methodologies to elucidate the mechanism and efficacy of this compound.
This foundational protocol measures the compound's direct potency against the aromatase enzyme.
These studies evaluate the anti-tumor effectiveness of this compound in a living organism.
Computational methods provide atomic-level insights into the binding interaction. The following workflow outlines a standard protocol for this analysis [4].
Figure 2: Computational workflow for studying this compound-aromatase binding.
While this compound is highly potent, research continues to develop even more selective inhibitors. A 2023 study used the structure of this compound as a template to design over 5,000 novel analogues. Through quantum docking, molecular dynamics, and ADME prediction, 14 new molecules were identified with potentially superior binding affinity (docking scores ≤ -7 kcal/mol vs. -4.1 kcal/mol for this compound), serving as promising leads for future optimization [4].
Letrozole is a potent, third-generation, non-steroidal (type II) aromatase inhibitor used primarily for the treatment of hormone receptor-positive breast cancer in postmenopausal women. As a selective aromatase inhibitor, this compound functions by competitively inhibiting the cytochrome P450 enzyme aromatase (CYP19), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). The chemical structure of this compound is characterized as 4,4'-[(1H-1,2,4-triazol-1-yl)methylene]bis-benzonitrile with a molecular formula of C₁₇H₁₁N₅ and a molecular weight of 285.30 g/mol [1] [2]. The presence of the triazole group enables potent binding to the heme iron of the aromatase enzyme, while the cyanobenzyl moiety partially mimics the steroid backbone of the enzyme's natural substrate, contributing to its highly specific mechanism of action [3].
Aromatase catalyzes the rate-limiting step in estrogen biosynthesis, involving the conversion of steroidal C-19 androgens to C-18 estrogens through a process called aromatization [3]. This enzyme is expressed primarily in the ovaries (in premenopausal women) and in various peripheral tissues including fat, muscle, liver, and breast tissue. In postmenopausal women, when ovarian estrogen production declines, peripheral aromatization of androstenedione produced by the adrenal glands becomes the primary source of endogenous estrogens [3]. This compound exerts its therapeutic effect by binding reversibly to the heme group of the cytochrome P-450 component of the aromatase enzyme, thereby blocking the active site and preventing electron transfer necessary for the aromatization reaction [1] [3].
The following diagram illustrates the estrogen biosynthesis pathway and this compound's specific site of inhibition:
Estrogen biosynthesis pathway and this compound inhibition mechanism. Androgens are converted to estrogens via the aromatase enzyme, with this compound competitively binding to inhibit this process.
Research has demonstrated that this compound achieves near-complete inhibition of both peripheral and intratumoral aromatase [3]. This is particularly significant in breast cancer treatment, as both normal and malignant breast tissue contribute to peripheral estrogen synthesis, and estrogen concentrations are typically 10-20 times higher in breast tissue than in blood in postmenopausal women [3]. The presence of intracellular aromatase activity in tumor tissue may significantly influence cellular exposure to estrogens, making the inhibition of both intratumoral and peripheral aromatase critically important for therapeutic efficacy [3]. This compound has demonstrated superior potency in inhibiting intracellular aromatase in intact rodent cells, normal human adipose fibroblasts, and human cancer cell lines compared to other aromatase inhibitors [3].
This compound exhibits exceptional potency in inhibiting aromatase across various biological systems. In vitro studies using human placental microsomes have demonstrated this compound's IC₅₀ values ranging from 1-13 nM, making it 2-5 times more potent than fadrozole and significantly more potent than earlier generation aromatase inhibitors like aminoglutethimide [2]. Comparative studies have consistently shown this compound to be 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in intact rodent cells, normal human adipose fibroblasts, and human cancer cell lines [3].
Table 1: Comparative Potency of Aromatase Inhibitors Across Experimental Systems
| Aromatase Inhibitor | Human Placental Microsomes IC₅₀ (nM) | MCF-7Ca Cancer Cells IC₅₀ (nM) | Relative Potency (this compound = 1) |
|---|---|---|---|
| This compound | 2-13 | 0.07-20 | 1 |
| Anastrozole | 8-23 | 0.82-600 | 0.25-0.085 |
| Exemestane | 15 | 5 | 0.13-0.16 |
| Fadrozole | 5 | 0.05-30 | 2.2-0.67 |
| 4-OHA | 30-62 | - | 0.07-0.18 |
| Aminoglutethimide | 20,000 | 10,000 | 0.0001-0.0008 |
Data compiled from multiple experimental systems [3]
The selectivity profile of this compound has been rigorously evaluated in both in vitro and in vivo systems. In hamster ovarian slices, this compound potently inhibited estrogen production (IC₅₀ 0.02 μM) while showing no inhibition of progesterone or corticosterone production at concentrations up to 350 μM [2]. Similarly, in rat adrenal tissue, this compound demonstrated no inhibition of ACTH-stimulated production of corticosterone or aldosterone at concentrations up to 10,000 nM [2]. This high degree of selectivity distinguishes this compound from earlier aromatase inhibitors like aminoglutethimide, which non-specifically inhibited multiple steroidogenic pathways and necessitated corticosteroid replacement therapy [3] [2].
This compound administration results in significant suppression of estrogen levels in postmenopausal women. Studies have demonstrated that this compound 2.5 mg daily inhibits in vivo aromatization by greater than 99% and reduces circulating levels of estrone sulfate, estrone, and estradiol by 95-99% [2]. This profound estrogen suppression forms the basis for its antitumor effects in hormone receptor-positive breast cancer. The reduction in estrogen-mediated stimulation of breast tumor tissue leads to suppression of tumor growth and ultimately tumor regression [1]. Unlike earlier generation aromatase inhibitors, this compound does not significantly affect cortisol, aldosterone, or thyroxine levels, contributing to its improved safety profile [1].
This compound exhibits favorable pharmacokinetic properties for oral administration, with nearly complete absorption and bioavailability of 99.9% [1]. Following oral administration of a 2.5 mg dose, this compound reaches peak plasma concentrations (Cₘₐₓ) of approximately 104 nmol/L with a time to maximum concentration (Tₘₐₓ) of about 8.10 hours [1]. The absorption is minimally affected by food, although food may slow the rate of absorption without significantly decreasing the extent of absorption [1]. This compound demonstrates a large volume of distribution (1.87 L/kg), indicating extensive tissue penetration [1] [2]. The drug is moderately protein-bound (approximately 60%), primarily to albumin (55%), which allows for significant free fraction available for pharmacological activity [1].
This compound undergoes hepatic metabolism primarily via cytochrome P450 isozymes CYP2A6 and CYP3A4, with the primary metabolite being an inactive carbinol metabolite (4,4'-methanol-bis-benzonitrile) [1] [2]. This carbinol metabolite is further metabolized to the major glucuronide conjugate 4,4'-(hydroxymethylene)dibenzonitrile by UGT2B7, which is excreted renally [1]. This compound exhibits non-linear pharmacokinetics at higher doses due to auto-inhibition or saturation of its own metabolism via CYP2A6 [2]. At the therapeutic dose of 2.5 mg daily, the steady-state area under the curve (AUC) is approximately 28% higher than would be expected from single-dose pharmacokinetics, suggesting minor non-linearity in the clinical dosing range [2].
Table 2: Comprehensive Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 99.9% | Nearly complete absorption [1] |
| Tₘₐₓ | 8.10 hours | Time to reach peak concentration [1] |
| Cₘₐₓ | 104 nmol/L | After 2.5 mg single dose [1] |
| AUC | 7387 nmol·h/L | After 2.5 mg single dose [1] |
| Protein Binding | 60% | Primarily to albumin (55%) [1] |
| Volume of Distribution | 1.87 L/kg | Extensive tissue distribution [1] |
| Primary Metabolizing Enzymes | CYP2A6, CYP3A4 | Carbinol metabolite formation [1] |
| Elimination Half-life | 42 hours (healthy); 82 hours (cancer patients) | Prolonged in target population [1] [2] |
| Time to Steady-state | 2-6 weeks | [2] |
| Renal Excretion | 90% | Primarily as glucuronide metabolite (75%) [1] |
| Fecal Excretion | Minor pathway | Limited data available |
The elimination half-life of this compound is approximately 42 hours in healthy volunteers but is prolonged to about 82 hours in breast cancer patients, suggesting reduced metabolic clearance in the target population [1] [2]. Steady-state concentrations are reached after 2-6 weeks of daily dosing and are maintained over extended periods without continuous accumulation [2]. This compound is predominantly eliminated via renal excretion, with approximately 90% of a dose recovered in urine, primarily as the glucuronide metabolite (75%), with smaller amounts as the ketone and carbinol metabolites (9%), and unchanged this compound (6%) [1].
In patients with hepatic impairment, the pharmacokinetics of this compound are significantly altered. Those with cirrhosis and severe hepatic impairment (Child-Pugh class C) experience approximately double the systemic exposure and terminal half-life compared to healthy volunteers [4] [5]. Consequently, dosage reduction to 2.5 mg every other day is recommended for this population [4]. For patients with mild to moderate hepatic impairment (Child-Pugh class A or B), no dosage adjustment is necessary [4] [5]. In patients with renal impairment, no dosage adjustment is required for those with creatinine clearance ≥10 mL/min, though insufficient data are available for patients with more severe renal impairment (creatinine clearance <10 mL/min) [4] [5]. No significant pharmacokinetic differences have been observed based on age in geriatric populations [4].
The experimental evaluation of this compound's potency involves a multi-faceted approach utilizing various model systems. The methodology for assessing aromatase inhibition typically begins with cell-free systems such as human placental microsomes, which provide a direct measurement of enzyme inhibition without cellular compartmentalization effects [3]. This is followed by evaluation in cellular systems including rodent ovarian cells, human adipose fibroblasts, and human cancer cell lines (e.g., MCF-7Ca and JEG-3 cells) transfected with the human aromatase gene, which allow assessment of intracellular inhibition and tissue-specific effects [3]. The following diagram outlines the experimental workflow for evaluating this compound potency:
Experimental workflow for evaluating this compound potency. The methodology progresses from cell-free systems to clinical trials, with IC₅₀ determination at each stage.
In vivo studies utilizing xenograft models, particularly MCF-7Ca human breast cancer cell lines transfected with the human aromatase gene and implanted in nude mice, have been instrumental in predicting clinical efficacy [3]. These models have successfully demonstrated the superiority of this compound over tamoxifen and other aromatase inhibitors, accurately forecasting clinical outcomes [3]. The comprehensive nature of this experimental approach, progressing from simple cell-free systems to complex in vivo models, has provided robust evidence for this compound's exceptional potency and selectivity profile.
The quantification of this compound concentrations in biological matrices typically employs high-performance liquid chromatography (HPLC) with tandem mass spectrometry detection (LC/MS/MS) [6]. These methods offer the sensitivity and specificity required for accurate determination of this compound concentrations in plasma, tissue homogenates, and other biological samples. In specialized pharmacokinetic studies, techniques such as intracerebral microdialysis have been employed to measure this compound concentrations in brain extracellular fluid, providing insights into central nervous system penetration [7]. Bioequivalence studies between different this compound formulations utilize single-dose, randomized, open-label, two-way crossover designs in healthy volunteers under fasting conditions, with plasma sampling extended up to 240 hours post-dosing to adequately characterize the elimination phase [6].
This compound demonstrates a relatively favorable drug interaction profile. Clinical interaction studies with cimetidine (a weak CYP inhibitor) and warfarin have shown no clinically significant interactions [5]. However, co-administration with tamoxifen, other anti-estrogens, or estrogen-containing therapies should be avoided, as these substances may diminish the pharmacological activity of this compound [5]. Specifically, co-administration of tamoxifen with this compound has been shown to substantially decrease plasma concentrations of this compound, potentially compromising therapeutic efficacy [5]. In vitro studies indicate that this compound inhibits cytochrome P450 isoenzymes 2A6 and, to a moderate extent, 2C19; however, clinically relevant interactions with substrates of these enzymes are considered unlikely due to the high therapeutic index of this compound [5]. Nevertheless, caution is advised when co-administering this compound with drugs whose disposition is primarily dependent on these isoenzymes and which have a narrow therapeutic index, such as phenytoin and clopidogrel [5].
This compound is indicated for multiple stages of hormone receptor-positive breast cancer in postmenopausal women, including adjuvant treatment of early breast cancer, extended adjuvant treatment following 5 years of tamoxifen therapy, first-line treatment of advanced disease, and treatment of advanced breast cancer after relapse or disease progression [4] [5]. The recommended dose across all indications is 2.5 mg administered orally once daily, without regard to meals [4] [5]. In the adjuvant and extended adjuvant settings, treatment typically continues for 5 years or until tumor relapse occurs, while in advanced disease, therapy continues until tumor progression is evident [5]. The profound estrogen suppression achieved with this compound therapy carries important clinical implications, including potential reductions in bone mineral density and increased risk of osteoporosis and fractures [4] [5]. Additionally, increases in cholesterol levels have been observed, necessitating potential monitoring and management of lipid parameters [4] [5].
Estrogen biosynthesis is a multi-step process where the enzyme aromatase (CYP19) performs the rate-limiting conversion of C-19 androgens (androstenedione and testosterone) to C-18 estrogens (estrone and estradiol) [1] [2]. This conversion is the final step in the steroid biosynthesis pathway.
Letrozole is a non-steroidal, competitive aromatase inhibitor. Its chemical structure includes a triazole group that binds tightly to the heme iron within the cytochrome P450 moiety of the aromatase enzyme, and a cyanobenzyl moiety that partially mimics the steroid backbone of the natural substrate, androstenedione [1]. This binding competitively inhibits the aromatization reaction, leading to a profound reduction in estrogen synthesis [3].
The source of estrogen and the role of aromatase differ between pre- and postmenopausal individuals, which is central to this compound's application in postmenopausal breast cancer [1] [2]. The following diagram illustrates the pathway and this compound's specific site of action.
This compound inhibits the aromatase-mediated conversion of androgens to estrogens.
This compound is characterized by high oral bioavailability (~99.9%) and slow elimination (half-life of ~41-48 hours), allowing for once-daily dosing [4]. Its potency is a key differentiator, as shown in the table below comparing its inhibitory concentration (IC50) against other aromatase inhibitors.
Table 1: Comparative In Vitro Potency of Aromatase Inhibitors (Adapted from [1])
| Aromatase Inhibitor | IC50 in Human Placental Microsomes (nM) | Relative Potency (this compound = 1) |
|---|---|---|
| This compound | 2.0 | 1.00 |
| Anastrozole | 8.0 | 0.25 |
| Exemestane | 15.0 | 0.13 |
| Formestane (4-OHA) | 30.0 | 0.07 |
| Aminoglutethimide | 20,000.0 | 0.0001 |
This high potency translates to a >99% inhibition of aromatase activity and a 97-99% suppression of total-body estrogen synthesis in postmenopausal women [3] [4].
This compound's primary action is endocrine suppression, but it also has tissue-specific effects.
Central & Ovarian Mechanism (Infertility Treatment): In anovulatory women, this compound's primary mechanism is not purely endocrine. By inhibiting estrogen synthesis, it reduces negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis, increasing FSH secretion. Additionally, the intraovarian accumulation of androgens (due to blocked aromatization) is believed to amplify FSH receptor expression and stimulate local growth factors like IGF-1, promoting follicular development [4]. This often results in mono-follicular development, reducing the risk of multiple pregnancies compared to other treatments [4].
Direct Cellular Effects (Spermatogonia Proliferation): A study on mouse GC-1 spermatogonia cells demonstrated that this compound can activate the Ras/ERK1/c-Myc MAPK signaling pathway. This led to increased expression of proliferation markers (Ki-67 and PCNA) and enhanced cell proliferation, an effect that was reversed with a MAPK pathway inhibitor [5]. This suggests a non-endocrine, direct cellular mechanism for promoting germ cell proliferation.
The following is a summarized methodology from the study investigating this compound's effect on mouse spermatogonia proliferation [5], which can serve as a template for similar in vitro mechanistic studies.
Objective: To investigate the effect of this compound on the proliferation of GC-1 mouse spermatogonia (spg) cells and the role of the MAPK pathway.
Key Reagents:
Experimental Workflow:
Experimental workflow to assess this compound's effect on spermatogonia proliferation [5].
Methodology Details:
This compound's primary application is in oncology, but its use has expanded to other research and clinical areas.
Table 2: Key Research and Clinical Applications of this compound
| Field | Application | Rationale and Context |
|---|---|---|
| Oncology | Adjuvant, neoadjuvant, and metastatic treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women. | Gold-standard for suppressing estrogen synthesis that drives tumor growth [1] [3]. |
| Reproductive Medicine | First-line ovulation induction in women with Polycystic Ovary Syndrome (PCOS) and other forms of anovulatory infertility [4]. | Promotes mono-follicular development with fewer adverse effects on the endometrium compared to clomiphene citrate [4]. |
| Andrology & Male Infertility | Investigational treatment for male infertility, including non-obstructive azoospermia and oligospermia [5]. | Blocks estrogen's negative feedback on the HPO axis, increasing gonadotropins and intratesticular testosterone to stimulate spermatogenesis. May also directly promote spermatogonia proliferation via MAPK pathway [5]. |
| Fertility Preservation | Adjunct in controlled ovarian stimulation for fertility preservation in estrogen-sensitive cancers [4]. | Reduces systemic estrogen levels during stimulation, which is safer for patients with estrogen-responsive cancers. |
While this compound is generally well-tolerated, researchers should be aware of its toxicity profile, especially in pre-clinical models.
This compound is a powerful tool for researchers targeting the estrogen pathway. Its high potency and selectivity make it valuable for applications ranging from cancer biology to reproductive studies. The experimental protocol and mechanistic insights provided can help in designing robust studies to further investigate its effects.
Letrozole's therapeutic effect stems from its systemic endocrine action and the subsequent intracellular signaling consequences.
The following diagram illustrates the signaling pathways involved in this compound's mechanism and resistance.
This compound inhibits aromatase to block estrogen production. Crosstalk between ER and PI3K pathways can lead to therapy resistance.
Overcoming this compound's low solubility and uncontrolled oral bioavailability is an active research area. One study developed a This compound-Loaded Invasomes (LLI) hydrogel for transdermal delivery [8].
| Parameter | Oral this compound | LLI Hydrogel (Transdermal) |
|---|---|---|
| Permeation Enhancement | Baseline | 3.55-fold increase |
| Drug Sustainability | Baseline | 61.58% improvement |
| Tumor Accumulation | Baseline | 9.36-fold higher |
Research continues to optimize this compound's use and manage its limitations.
This compound remains a cornerstone of endocrine therapy due to its potent and selective mechanism of action. Its role is evolving through research into rational drug combinations to overcome resistance and advanced formulations to improve its pharmacokinetic profile.
The key pharmacokinetic parameters of this compound, derived from clinical studies, are consolidated in the following table for easy reference.
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Bioavailability | ~99.9% [1] [2] | Oral administration |
| Protein Binding | 60% [1] [2] | Primarily to albumin |
| Time to Cmax (Tmax) | ~8.1 hours [1] | After a single 2.5 mg oral dose |
| Volume of Distribution | 1.87 L/kg [1] | |
| Clearance | 1.52 L/h (single dose); 1.20 L/h (steady state) [1] | |
| Elimination Half-life | ~42 hours (healthy volunteers); longer in breast cancer patients [1] [3] | Terminal elimination half-life |
| Route of Elimination | ~90% via kidneys [1] [2] | Primarily as metabolites |
| Metabolizing Enzymes | CYP2A6 (primary), CYP3A4 [1] [3] |
This compound undergoes hepatic metabolism to pharmacologically inactive metabolites, with renal excretion as the primary elimination route [1] [2] [3]. The metabolic pathway can be visualized as follows:
This compound Metabolism and Elimination Pathway
The major route of elimination is urinary, with approximately 75% of the dose recovered as the glucuronidated metabolite, 9% as the ketone and carbinol metabolites, and about 6% as unchanged this compound [1].
The pharmacological profile of this compound was established using a range of in vitro and in vivo models. Key experimental systems and their applications are detailed below.
| Experimental System | Application / Description | Key Findings |
|---|---|---|
| Human Placental Microsomes | Cell-free system to measure direct enzyme inhibition [4]. | Determines intrinsic potency (IC₅₀ ~2 nM) [4]. |
| Transfected Cell Lines (e.g., MCF-7Ca) | Intact cells expressing human aromatase gene to model intracellular inhibition [4]. | This compound is 10-30x more potent than anastrozole in cellular context [4]. |
| Animal Models (Rodent Xenografts) | In vivo anti-tumor efficacy studies using human breast cancer cells in immuno-suppressed mice [4]. | Demonstrated potent tumor regression and predictive value for clinical superiority over tamoxifen [4]. |
| Clinical Pharmacodynamic Studies | Measure estrogen suppression in postmenopausal women with advanced breast cancer [3] [5]. | Doses ≥0.5 mg/day suppress plasma estradiol, estrone, and estrone sulfate by 75-95%, often below assay detection limits [5]. |
This compound is primarily metabolized in the liver. The main route of elimination is via metabolism by cytochrome P450 isozymes into an inactive carbinol metabolite, which is then glucuronidated and excreted in the urine. [1] [2] [3]
The following diagram illustrates the primary metabolic pathway of this compound.
The inhibitory effects of this compound on various CYP enzymes are typically determined in vitro using human liver microsomes (HLMs) or expressed CYP isoforms. [4]
General Incubation Conditions [4]:
Isoform-Specific Probe Substrates and Methods [4]: The table below outlines the specific experimental conditions for assessing inhibition of different CYP enzymes.
| CYP Isoform | Probe Substrate | Metabolite Measured | HLM Protein Concentration | Incubation Time |
|---|---|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen | 1.0 mg/ml | 30 min |
| CYP2A6 | Coumarin | 7-Hydroxycoumarin | 0.5 mg/ml | 15 min |
| CYP2B6 | Efavirenz | 8-Hydroxyefavirenz | 0.5 mg/ml | 10 min |
| CYP2C8 | Amodiaquine | Desethylamodiaquine | 0.1 mg/ml | 15 min |
| CYP2C9 | Tolbutamide | 4-Methyltolbutamide | 1.0 mg/ml | 60 min |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | 0.5 mg/ml | 60 min |
| CYP2D6 | Dextromethorphan | Dextrorphan | 1.0 mg/ml | 30 min |
| CYP3A | Midazolam | 1'-Hydroxymidazolam | 0.5 mg/ml | 5 min |
The in vitro inhibition data suggests that the potential for this compound to cause clinically significant drug-drug interactions via CYP inhibition is low. [4]
Letrozole functions as a non-steroidal, competitive, type II aromatase inhibitor [1] [2] [3]. It binds reversibly to the heme group of the cytochrome P450 enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis—the aromatization of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) [2] [3] [4].
The primary endocrine effect is a profound and selective suppression of estrogen synthesis. This compound inhibits total-body aromatization by >99% and reduces circulating estrogen levels by 97-99% in postmenopausal women [1] [4] [5]. This creates a hypoestrogenic environment that suppresses the growth of estrogen-dependent breast tumors [3].
Its high selectivity means it does not significantly affect the synthesis of other steroids, such as cortisol or aldosterone [1] [3].
The following table summarizes the inhibitory potency (IC50) of this compound across various in vitro and cellular models, often compared with other aromatase inhibitors. A lower IC50 indicates greater potency.
| Experimental System | This compound IC50 (nM) | Anastrozole IC50 (nM) | Relative Potency (vs. This compound) | Source/Reference |
|---|---|---|---|---|
| Human Placental Microsomes (cell-free) | 2.0 - 11.0 | 8.0 - 23.0 | ~2-4x more potent than anastrozole | [1] [2] |
| Particulate Fractions of Human Breast Cancer | 0.8 | 15.0 | ~19x more potent than anastrozole | [2] |
| Rat Ovarian Microsomes | 1.0 - 11.0 | Not specified | -- | [1] [2] |
| Human Adipose Fibroblasts (intact cells) | 1.0 - 2.5 | Not specified | -- | [1] |
| JEG-3 Human Choriocarcinoma Cells | 0.07 - 0.8 | 14.0 | ~17-200x more potent than anastrozole | [1] [2] |
| MCF-7Ca Breast Cancer Cells (transfected) | 0.07 | 0.82 - 0.99 | ~12-14x more potent than anastrozole | [2] |
| Hamster Ovarian Tissue (intact) | 20.0 | 600.0 | ~30x more potent than anastrozole | [2] |
A major challenge in long-term this compound therapy is the development of acquired resistance. Proteomic and phosphoproteomic analyses of this compound-resistant cell lines reveal complex signaling adaptations. The following diagram maps the key pathways and molecular changes identified in this process.
This diagram integrates findings from multiple studies on this compound-resistant breast cancer cells [6] [7] [8]. Key hallmarks of the resistant phenotype include:
To study this compound's effects and resistance, several well-characterized experimental models are used.
1. In vitro Aromatase Inhibition Assay
2. In vivo this compound-Resistant Cell Line Models
The profound estrogen suppression by this compound solidifies its role as a first-line endocrine therapy for postmenopausal breast cancer [1] [9]. Understanding resistance pathways opens avenues for overcoming this clinical obstacle. The identification of activated MAPK and growth factor signaling suggests that combination therapies with relevant signal transduction inhibitors may be effective in treating this compound-resistant disease [7]. Furthermore, emerging evidence of epigenetic alterations, such as global DNA hypomethylation in resistant tumors, supports exploring epigenetic therapies to reverse or prevent resistance [8].
Intraovarian androgen accumulation primarily stems from peripheral inhibition of the aromatase enzyme within ovarian follicular cells.
This compound competitively inhibits aromatase, blocking androgen-to-estrogen conversion.
This direct blockade leads to a cascade of downstream molecular events that promote follicular development, illustrated in the following pathway.
Downstream effects of intraovarian androgen accumulation on follicular development.
Quantitative data from clinical and preclinical studies provide evidence for this mechanism and its therapeutic outcomes.
Table: Quantitative Evidence of Androgen Accumulation and Ovarian Response
| Study Model / Population | Key Androgen Level Changes | Observed Ovarian / Cycle Outcomes |
|---|---|---|
| In Vivo (Rat Model) [1] | Profound increase in androgens; Significant upregulation of Cyp17a1 mRNA (key enzyme in androgen synthesis) [1] | Marked increase in ovarian size [1] |
| IVF Patients (Low Responders) [2] [3] | Significantly higher follicular fluid Testosterone (80.3 vs. 43.8 pg/mL) and Androstenedione (57.9 vs. 37.4 ng/mL) [2] [3] | Higher oocytes retrieved (6.1 vs. 4.3); Higher implantation rate (25% vs. 9.4%) [2] [3] |
Key experimental approaches used to investigate this compound's mechanisms include clinical studies, in vivo animal models, and in vitro cell culture systems.
This multi-level research strategy confirms that this compound's impact on intraovarian androgens is a key driver of its efficacy in ovulation induction and controlled ovarian stimulation.
The table below summarizes the key pharmacological parameters of this compound relevant to its use in ovarian induction.
| Parameter | Specification |
|---|---|
| Bioavailability | ~99.9% (fast and complete absorption) [1] |
| Time to Peak Plasma Concentration (t~max~) | ~1 hour after oral administration [1] |
| Elimination Half-Life (t~1/2~) | 41-48 hours [1] |
| Dosing for Ovulation Induction | 2.5 mg to 7.5 mg daily for 5 days, typically starting on day 3 of the menstrual cycle [2] [1] |
| Route of Elimination | Primarily hepatic metabolism via CYP450 isoenzymes to an inactive carbinol metabolite; renal excretion [2] [1] |
| Aromatase Inhibition | >99% [1] |
| Endogenous Estrogen Reduction | 97% - 99% [1] |
This compound's ovulation induction mechanism involves both central and local ovarian effects. The following diagram illustrates this coordinated action.
This compound's central and local ovarian mechanisms for ovulation induction.
Clinical studies, particularly in women with WHO Group II anovulation (like PCOS), have demonstrated the efficacy of this compound compared to other agents.
| Clinical Context | Comparison | Key Efficacy Outcomes | Citation |
|---|---|---|---|
| WHO Group II Anovulation (e.g., PCOS) | This compound vs. Clomiphene Citrate (CC) | Superior ovulation rate, pregnancy rate, and live birth rate with this compound. Comparable rates of OHSS, multiple pregnancy, and miscarriage. [1] | [1] |
| Ovulatory Women (IUI cycles) | This compound + FSH vs. FSH alone | Pregnancy rates were not significantly different (OR=1.15). This compound co-treatment reduces gonadotropin consumption. [2] | [2] |
| Unexplained Infertility | This compound vs. CC | No significant difference in clinical pregnancy or live birth rates. This compound favors mono-follicular development, reducing multiple gestation risks. [1] | [1] |
| In Vitro Fertilization (IVF) for DOR/Advanced Age | Modified this compound Protocol (mLP) vs. other protocols | In poor responders/aged >40, mLP showed higher clinical pregnancy rate (38.46%) vs. mild stimulation (17.11%), and improved embryo quality and live birth rates in repeated cycles. [3] | [3] |
For researchers investigating this compound, here are methodologies from preclinical studies.
This protocol is used to determine this compound's direct effects on cell viability and its inhibition of aromatase enzyme activity [4].
This protocol assesses this compound's anti-tumor activity in a live animal model of brain cancer [4].
Beyond reproductive medicine, this compound's ability to cross tissue barriers and modulate estrogen is being explored in other fields.
Letrozole, a third-generation non-steroidal aromatase inhibitor, has emerged as a critical therapeutic agent in reproductive medicine beyond its original oncology applications. Its mechanism of action centrally involves the amplification of Follicle-Stulating Hormone Receptor (FSHR) expression, a crucial pathway for promoting follicular development and maturation. This whitepaper provides a comprehensive analysis of the molecular mechanisms, experimental evidence, and clinical applications of this compound-mediated FSHR upregulation. Drawing from recent preclinical and clinical studies, we detail how this compound-induced intraovarian androgen accumulation increases FSHR gene transcription and enhances follicular sensitivity to FSH. Furthermore, we explore the complex FSHR signaling network, discuss relevant experimental methodologies for investigating these mechanisms, and examine how genetic polymorphisms in FSHR can influence individual treatment outcomes. This resource is designed to equip researchers and drug development professionals with a thorough technical understanding of this compound's action on FSHR expression and its implications for therapeutic development.
This compound exerts its effects on FSHR expression through a sophisticated dual-mechanism pathway that involves both central endocrine regulation and local intraovarian actions.
Central Mechanism: this compound potently inhibits the cytochrome P450 aromatase enzyme, which is the rate-limiting step in the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This inhibition results in a significant reduction in systemic estrogen levels (by 97%-99%), which subsequently disrupts the negative feedback estrogen exerts on the hypothalamic-pituitary-gonadal (HPG) axis. The reduction in negative feedback leads to increased secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus and consequent rise in pituitary follicle-stimulating hormone (FSH) production [1] [2].
Local Ovarian Mechanism: Concurrently, within the ovarian follicle, aromatase inhibition causes a temporary accumulation of intraovarian androgens (testosterone and androstenedione) that would normally be converted to estrogens. Research demonstrates that this androgen-rich microenvironment directly stimulates increased expression of FSHR genes in granulosa cells [3] [1]. The accumulated androgens further enhance follicular sensitivity by promoting the expression of additional factors including insulin-like growth factor 1 (IGF-1) and its receptor, which synergize with FSH to promote folliculogenesis [1].
The following diagram illustrates the coordinated central and local mechanisms through which this compound amplifies FSHR expression:
This diagram illustrates the dual mechanisms through which this compound amplifies FSHR expression and enhances follicular sensitivity to FSH stimulation.
Experimental studies have provided substantial quantitative evidence supporting this compound's effects on follicular development parameters. The table below summarizes key findings from preclinical and clinical investigations:
| Parameter | Experimental Model | This compound Dose | Findings vs. Control | Statistical Significance | Citation |
|---|---|---|---|---|---|
| Follicle Diameter | Mouse preantral follicles | 100 ng/mL | 248.11 ± 57.43 µm vs. 209.95 ± 65.11 µm | p = 0.025 | [3] |
| Follicle Diameter | Mouse preantral follicles | 30 ng/mL | 249.04 ± 58.57 µm vs. 209.95 ± 65.11 µm | p = 0.064 (trend) | [3] |
| FSHR mRNA | Mouse preantral follicles | 100 ng/mL | Significant increase | p = 0.034 | [3] |
| Estradiol (E2) | Mouse preantral follicles | 30 ng/mL | 0.95 ± 0.27 ng/mL vs. 1.48 ± 0.57 ng/mL | p = 0.038 | [3] |
| Estradiol (E2) | Mouse preantral follicles | 100 ng/mL | 1.05 ± 0.37 ng/mL vs. 1.48 ± 0.57 ng/mL | p = 0.025 | [3] |
| Cumulative Pregnancy Rate | PCOS patients (clinical trial) | 2.5 mg sequential/FSH | 72.7% vs. 59.1% | RR = 1.23 (1.02-1.49), p = 0.033 | [4] |
| Clinical Pregnancy Rate/Cycle | PCOS patients (clinical trial) | 2.5 mg sequential/FSH | 36.2% vs. 26.3% | p = 0.021 | [4] |
The data presented in this table demonstrate that this compound treatment produces statistically significant improvements in key parameters of follicular development, including increased follicle diameter and enhanced FSHR mRNA expression, while simultaneously reducing estradiol levels in culture media. Clinical data further substantiate that these molecular effects translate to meaningful improvements in reproductive outcomes, with lower-dose this compound regimens (2.5 mg) showing particular promise in sequential FSH protocols [4].
The FSHR system exhibits considerable complexity, with multiple receptor isoforms activating distinct intracellular signaling cascades that regulate different aspects of follicular function.
FSHR1: This is the classical G protein-coupled receptor form containing 10 exons that activates primarily the cAMP/PKA signaling pathway upon FSH binding. FSHR1 is essential for granulosa cell differentiation, steroid hormone production, and proliferation [5] [6]. The activation of this receptor leads to intracellular cAMP increase and subsequent protein kinase A (PKA) activation, which serves as a master regulator of cell metabolism and sex steroid production [7].
FSHR2: This truncated variant possesses a deleted intracellular domain and portion of the transmembrane domain. While it binds FSH with high affinity, it fails to induce G-protein coupled signaling and may function as a dominant negative receptor by attenuating FSHR1 activity [5] [6].
FSHR3: This growth factor type-1 receptor lacks exons 9 and 10 and functions in a cAMP-independent manner. When stimulated by FSH, FSHR3 activates the MAPK-ERK signaling cascade, which regulates cell proliferation through calcium-dependent processes [5] [6]. Research in sheep models indicates that FSHR-3 is the predominantly expressed variant in small and medium follicles [6].
The FSH-FSHR signaling network involves a complex interplay of multiple pathways that regulate critical ovarian functions:
cAMP/PKA Pathway: The primary signaling cascade activated by FSHR1, leading to CREB phosphorylation and regulation of genes involved in steroidogenesis, including aromatase (Cyp19a1) and inhibin-α [7].
ERK1/2 Pathway: Activated by both FSHR3 and through β-arrestin-mediated mechanisms following FSHR1 stimulation, this pathway promotes cell proliferation and survival [7].
PI3K/AKT Pathway: An important anti-apoptotic pathway activated through FSHR interaction with adapter proteins like APPL1, which contributes to follicular survival and selection of the dominant follicle [7].
Calcium Signaling: FSHR3 activation triggers intracellular calcium influx, which further stimulates the ERK cascade and promotes proliferative responses [6].
The following diagram illustrates the complex FSHR signaling network and its functional outcomes:
This diagram illustrates the complex FSHR signaling network, showing how different receptor isoforms activate distinct pathways that regulate diverse ovarian functions.
To systematically investigate this compound's effects on FSHR expression, researchers employ standardized experimental protocols encompassing in vitro models, molecular techniques, and clinical study designs.
Follicle Isolation and Culture: Preantral follicles (100-130 µm diameter) are mechanically isolated from rodent ovaries and cultured in supplemented media (e.g., α-MEM containing 5% FBS, 100 mIU/mL recombinant FSH, 1% ITS) for 10-12 days [3].
This compound Treatment: Follicles are randomly assigned to treatment groups containing vehicle control (DMSO), this compound 30 ng/mL, or this compound 100 ng/mL. Media and drugs are refreshed every 48 hours [3].
Outcome Measurements:
Patient Selection: Infertile women with PCOS meeting Rotterdam criteria, aged 20-40 years, with at least one patent fallopian tube and normal semen analysis from partner [4].
Treatment Protocol:
Monitoring: Transvaginal ultrasound every 2-4 days to track follicular growth and endometrial thickness. Serum FSH, LH, estradiol, and progesterone measurements [4].
Outcome Measures: Cumulative pregnancy rate, clinical pregnancy rate per cycle, ovulation rate, and adverse effects [4].
The therapeutic application of this compound-induced FSHR amplification extends across multiple infertility contexts, with individual genetic factors significantly influencing treatment response.
First-Line Ovulation Induction: this compound has demonstrated superiority over clomiphene citrate for ovulation induction in PCOS patients, with higher ovulation, pregnancy, and live birth rates [1].
Fertility Preservation: For estrogen-sensitive cancers (e.g., breast cancer), this compound co-administration during controlled ovarian stimulation allows for reduced estrogen exposure while maintaining oocyte yield through enhanced FSHR expression and follicular FSH sensitivity [3] [1].
Poor Responders: In patients with diminished ovarian reserve or poor response to conventional stimulation, this compound co-treatment with FSH improves ovarian response and reduces gonadotropin consumption [1].
Sequential Protocols: Sequential this compound/FSH regimens demonstrate enhanced efficacy, particularly with 2.5 mg this compound, showing significantly higher cumulative pregnancy rates compared to higher doses (72.7% vs. 59.1%) [4].
Recent evidence indicates that genetic variations in FSHR significantly influence ovarian response to this compound treatment:
| Polymorphism | Position | Amino Acid Change | Prevalence in Resistant vs. Responsive | Adjusted OR for Resistance | Citation |
|---|---|---|---|---|---|
| rs6166 | 680 | Asn/Asn | 57.5% vs. 34.41% | 5.227 (0.994-27.490), p=0.051 | [8] |
| rs6165 | 307 | Thr/Thr | 57.5% vs. 30.11% | 7.04 (1.394-35.559), p=0.018 | [8] |
These findings indicate that specific FSHR genotypes are associated with differential responses to this compound treatment, with the Asn/Asn (680) and Thr/Thr (307) polymorphisms serving as potential predictors of this compound resistance [8]. This highlights the importance of personalized treatment approaches based on FSHR genotyping to optimize ovulation induction outcomes.
This compound-mediated amplification of FSHR expression represents a sophisticated therapeutic approach that leverages fundamental ovarian physiology to enhance follicular development. The dual mechanism of action—combining central feedback disruption with local intraovarian androgen accumulation—creates a unique therapeutic profile distinct from other ovulation induction agents. The growing understanding of FSHR isoforms and their distinct signaling pathways provides insights into the complex regulation of folliculogenesis and explains this compound's efficacy across diverse patient populations.
Future research directions should focus on several key areas:
Letrozole's interaction with the IGF system is multifaceted, involving feedback loops and cross-activation of key signaling pathways that contribute to both its efficacy and the development of resistance.
The following diagram maps the core signaling pathways and their crosstalk, illustrating how this compound and IGF-1 interactions can lead to resistance.
Research models, particularly in vitro breast cancer cell lines, have been instrumental in deciphering the this compound-IGF-1 interaction and testing combination therapies.
A key study used MCF-7/Aro and T47D/Aro cells, which are estrogen-dependent breast cancer cells engineered to stably express the aromatase enzyme, creating a model that mimics aromatase-driven tumor growth [7].
Another study generated This compound-Resistant (LR) cell clones from MCF-7/AROM-1 cells by long-term culture in this compound-containing medium [6].
The strong preclinical rationale for combining this compound with IGF-1R or downstream pathway inhibitors has been tested in clinical trials, with mixed success.
| Therapeutic Combination | Target | Key Findings & Status |
|---|---|---|
| This compound + NVP-AEW541 (Preclinical) [7] | IGF-1R | Synergistic induction of apoptosis in aromatase-expressing breast cancer cell lines. |
| This compound + KW-2450 (Phase I) [8] | IGF-1R/IR | Established a recommended Phase II dose, but further development was terminated due to anticipated enrollment difficulties. |
| This compound + Everolimus (Approved) [4] | mTOR (downstream) | Based on pivotal trials (e.g., BOLERO-2), this combination is an established treatment for hormone receptor-positive, HER2-negative advanced breast cancer after progression on prior endocrine therapy. |
A significant challenge in targeting IGF-1R directly has been metabolic toxicities, particularly hyperglycemia, due to the close homology between IGF-1R and the Insulin Receptor (IR) and their shared role in glucose metabolism [5]. This on-target toxicity has hindered the clinical development of many IGF-1R inhibitors [5].
Polycystic ovary syndrome (PCOS) represents the most prevalent cause of anovulatory infertility, affecting approximately 90-95% of women seeking treatment for anovulatory infertility. [1] Letrozole, a third-generation aromatase inhibitor, has emerged as the first-line pharmacological treatment for ovulation induction in PCOS patients, superseding clomiphene citrate in recent clinical guidelines due to superior live birth rates and more favorable physiological profiles. [1] [2] Originally developed for the treatment of estrogen-sensitive breast cancers, this compound demonstrates significant off-label efficacy in managing PCOS-related anovulation by modulating the hypothalamic-pituitary-ovarian axis through reversible, non-steroidal aromatase inhibition. [1] [2]
The molecular mechanism of this compound involves potent inhibition of the aromatase enzyme (cytochrome P450 CYP19), which catalyzes the conversion of androstenedione to estrone and testosterone to estradiol in peripheral tissues, adipose tissue, and the ovary. [2] This inhibition results in a profound reduction in circulating estrogen levels—by approximately 97-99%—triggering a compensatory feedback response at the hypothalamus and pituitary levels. [1] [3] The subsequent increase in gonadotropin-releasing hormone (GnRH) pulsatility enhances pituitary secretion of follicle-stimulating hormone (FSH), thereby promoting follicular recruitment and development. [2] Unlike clomiphene citrate, which depletes estrogen receptors through its prolonged half-life, this compound's short half-life (approximately 2 days) preserves the estrogen feedback mechanism, allowing for more physiological follicle selection and reduced risk of multiple follicular development. [2]
Conventional this compound protocols initiate treatment at 2.5 mg daily for 5 consecutive days, typically beginning on cycle day 3-5 following spontaneous or progestin-induced withdrawal bleeding. [1] [4] Patients who demonstrate an inadequate response (absence of follicles >10-12 mm) may undergo dose escalation in subsequent cycles, increasing to 5 mg and potentially to a maximum of 7.5 mg daily, with progestin-induced withdrawal bleeding between cycles. [3] [4] Monitoring through transvaginal ultrasonography and serum hormone measurements (FSH, LH, estradiol, progesterone) typically commences 5-7 days after the last this compound dose to assess follicular development and determine the optimal timing for ovulation trigger or timed intercourse. [5]
For patients with This compound resistance—defined as failure to develop a dominant follicle (>10 mm) despite adequate dosing—recent research has investigated extended and modified protocols. A 2025 prospective parallel randomized clinical trial examined extended this compound treatment durations of 7 days versus 10 days in conventional treatment-resistant PCOS patients. [6] This study demonstrated that both extended durations effectively induced ovulation in this challenging patient population, with ovulation rates of 100% (27/27) in the 7-day group and 96.4% (27/28) in the 10-day group, though clinical pregnancy rates showed a non-significant trend favoring the 7-day protocol (37.0% vs. 17.9%). [6]
The stair-step protocol represents a significant advancement in ovulation induction efficiency by eliminating the need for progestin-induced withdrawal bleeding between treatment phases. [5] [4] This approach reduces the time to ovulation by 32-53 days compared to conventional protocols, allowing for more rapid dose escalation and minimizing treatment discontinuation. [4] In standard stair-step protocols, patients begin with the lowest this compound dose (2.5 mg daily for 5 days), with ultrasound assessment 5-7 days after the last dose. If no dominant follicle (≥10 mm) is observed, patients immediately advance to the next higher dose (5 mg daily for 5 days) without waiting for withdrawal bleeding, potentially escalating further to 7.5 mg if needed. [4]
Recent research has introduced a novel stair-step duration regimen that extends treatment duration rather than increasing dosage. [5] [7] In this protocol, this compound-resistant patients who fail to respond to initial 5-day treatment immediately receive a 7-day this compound course (5 mg/day) without withdrawal bleeding, followed if necessary by a 10-day course at the same dosage. [5] A 2025 retrospective cohort study demonstrated that this approach achieved comparable ovulation rates (95.16% vs. 94.79%) and clinical pregnancy rates (23.73% vs. 20.88%) to the conventional 2-step extended regimen, but with significantly reduced time to ovulation (median 36 days vs. 47 days, P < 0.001). [5] [7]
Table 1: Comparative Outcomes of this compound vs. Clomiphene Citrate for Ovulation Induction in PCOS
| Outcome Measure | This compound | Clomiphene Citrate | Statistical Significance | Study References |
|---|---|---|---|---|
| Ovulation Rate | 61.7%-86.8% | 48.3% | P < 0.05 | [1] [4] |
| Live Birth Rate | 27.5% | 19.1% | P < 0.05 | [1] |
| Clinical Pregnancy Rate | 22.5%-27.5% | 19.1%-22% | P < 0.05 | [1] [3] |
| Multiple Pregnancy Rate | 1.3%-4.1% | 1.7%-8.3% | P < 0.05 | [1] [2] |
| Miscarriage Rate | 19% | 20% | Not significant | [2] |
| Endometrial Thickness | Preserved | Reduced | Clinically significant | [1] [2] |
Superior efficacy of this compound over clomiphene citrate for ovulation induction in PCOS patients is well-established in the literature. A large randomized controlled trial demonstrated significantly higher ovulation rates with this compound (61.7%) compared to clomiphene citrate (48.3%), along with substantially improved live birth rates (27.5% vs. 19.1%). [1] [4] These outcomes are attributed to this compound's more physiological mechanism of action, which preserves estrogen receptor function and feedback mechanisms, resulting in improved endometrial receptivity and mono-follicular development. [1] [2] Additionally, this compound demonstrates a significantly lower risk of multiple gestation (4.1% vs. 8.3% with clomiphene citrate) and reduced adverse effects on the endometrial lining and cervical mucus, creating a more favorable environment for implantation. [1] [2]
Table 2: Outcomes of Stair-Step Protocols in Treatment-Resistant PCOS
| Protocol Type | Ovulation Rate | Clinical Pregnancy Rate | Live Birth Rate | Median Time to Ovulation | Study References |
|---|---|---|---|---|---|
| Standard Stair-Step (Dose Escalation) | 96% | Not specified | Not specified | 19.5 days | [4] |
| Stair-Step Duration Regimen | 95.16% | 23.73% | 16.95% | 36 days | [5] [7] |
| 2-Step Extended Regimen | 94.79% | 20.88% | 18.68% | 47 days | [5] [7] |
| 7-Day Extended this compound | 100% | 37.0% | Not specified | Not specified | [6] |
| 10-Day Extended this compound | 96.4% | 17.9% | Not specified | Not specified | [6] |
Recent clinical investigations have explored combination therapies to enhance ovulation induction in resistant cases. A 2025 randomized controlled trial (CLC II) is evaluating the combination of this compound with clomiphene citrate compared to this compound alone across two treatment cycles with stair-step dosing. [8] While results are pending, this approach theoretically leverages the complementary mechanisms of action of both medications—aromatase inhibition and estrogen receptor modulation—to potentially achieve synergistic effects in challenging cases.
Adjuvant interventions frequently combined with this compound treatment include:
Inclusion criteria for this compound ovulation induction protocols typically involve reproductive-aged women (18-40 years) with a confirmed diagnosis of PCOS based on Rotterdam criteria (requiring at least two of the following: oligo/anovulation, clinical or biochemical signs of hyperandrogenism, or polycystic ovaries on ultrasound), with exclusion of other disorders that mimic PCOS. [5] [4] Baseline assessment should include comprehensive reproductive hormone profiling (FSH, LH, estradiol, testosterone, prolactin, TSH), transvaginal ultrasonography for antral follicle count and ovarian volume measurement, and evaluation of tubal patency and male factor infertility through hysterosalpingography and semen analysis respectively. [3]
This compound resistance is formally defined as the absence of response 14 days after the last this compound dose, characterized by: (1) no follicles >10 mm in diameter on ultrasound, (2) estradiol levels <70 pg/mL, and (3) progesterone levels <1.0 ng/mL. [5] Patients meeting these criteria may be candidates for extended duration protocols or stair-step approaches. Exclusion criteria typically include advanced maternal age (>40 years), day 3 FSH >10 IU/L, BMI >40 kg/m², severe male factor infertility, tubal pathology, or contraindications to this compound therapy. [5] [4]
Ultrasonographic monitoring should commence 5-7 days after completing this compound treatment and continue every 2-7 days based on follicular response. [5] Follicular tracking includes measurement of lead follicle diameter and endometrial thickness, with optimal triggering typically occurring when at least one follicle reaches 18-24 mm in diameter and endometrial thickness measures ≥7 mm. [5] [4] Hormonal monitoring includes serial measurements of estradiol, LH, and progesterone to assess follicular maturity, detect the endogenous LH surge, and confirm ovulation respectively.
Ovulation confirmation is defined by either: (1) disappearance of a follicle >14 mm accompanied by a >50% decrease in estradiol and progesterone increase >1.0 ng/mL, or (2) a serum progesterone level >5 ng/mL followed by either pregnancy or menses. [5] For trigger timing, either human chorionic gonadotropin (hCG) 5000-10,000 IU is administered when lead follicles reach maturity, or patients use ovulation predictor kits to detect the endogenous LH surge for timed intercourse. [5] [4]
The following workflow diagram illustrates the key decision points in this compound ovulation induction protocols:
The biochemical pathway diagram below illustrates this compound's mechanism of action at the molecular level:
Common adverse effects associated with this compound treatment include headaches, fatigue, dizziness, hot flashes, and bone/muscle/joint pain, which are typically mild to moderate in severity and self-limiting. [1] Unlike clomiphene citrate, this compound has not been associated with negative effects on the endometrial lining or cervical mucus, contributing to its superior fertility outcomes. [1] [2] Rare but serious risks include potential increases in blood cholesterol levels and theoretical concerns about bone mineral density with prolonged use, though the short-term nature of ovulation induction minimizes this risk. [1] [2]
Teratogenicity concerns regarding this compound have been largely dispelled by substantial clinical evidence. Multiple studies have demonstrated that the prevalence of congenital anomalies with this compound conception is less than 5%, which is comparable to the expected anomaly rate with spontaneous pregnancy (5-8%) and similar to that observed with clomiphene citrate. [2] No significant differences in infant outcomes, including birth weight and gender distribution, have been observed between this compound and clomiphene citrate conceptions. [3]
Pretreatment counseling should address realistic success rates, potential side effects, and the importance of adherence to monitoring protocols. For patients with comorbid insulin resistance, concurrent metformin therapy may be considered, though evidence supports this compound as the primary ovulation induction agent. [8] Cycle management decisions should be individualized based on follicular response, with careful consideration of the risk of multiple gestation and cancellation recommendations when excessive follicular development occurs (>3 follicles >16 mm).
For obese patients with PCOS (BMI >30), this compound demonstrates particular efficacy, with studies showing maintained ovulation rates in this population. [2] The recommended maximum treatment duration is typically six ovulatory cycles, with success rates highest in the initial cycles. Patients who remain anovulatory despite maximal this compound dosing (7.5 mg daily for 5-10 days) should be considered for transition to gonadotropin therapy or surgical intervention, though the extended and stair-step duration protocols offer promising alternatives for these challenging cases. [6] [5]
This compound has firmly established itself as the first-line pharmacologic agent for ovulation induction in PCOS patients, demonstrating superior live birth rates and more favorable physiological effects compared to clomiphene citrate. The development of innovative protocols such as the stair-step approach and extended duration regimens has further expanded this compound's utility to include treatment-resistant populations, offering new hope for this challenging patient subgroup. Ongoing clinical trials continue to refine combination approaches and optimal dosing strategies, promising further enhancements to treatment efficacy and efficiency.
The comprehensive application notes and protocols detailed in this document provide researchers and clinicians with evidence-based methodologies for implementing this compound ovulation induction in both research and clinical settings. As the scientific understanding of PCOS pathophysiology advances, this compound-based protocols will likely continue to evolve, potentially incorporating personalized medicine approaches based on specific PCOS phenotypes, genetic markers, and metabolic parameters to optimize outcomes for this heterogeneous patient population.
This compound, a third-generation aromatase inhibitor, has emerged as a significant pharmacological agent in controlled ovarian stimulation (COS) protocols. Originally developed as an adjuvant treatment for estrogen receptor-positive breast cancer, this compound demonstrates potent inhibition of aromatase, the enzyme responsible for converting androgens to estrogens throughout the body. This fundamental mechanism of action has been strategically leveraged in reproductive medicine to address various forms of ovulatory dysfunction and to optimize outcomes in assisted reproductive technology (ART) cycles. The drug's relatively short half-life and absence of anti-estrogenic effects on reproductive tissues represent distinct advantages over traditional ovulation induction agents such as clomiphene citrate (CC), particularly in preserving endometrial receptivity—a critical factor for successful embryo implantation.
The therapeutic application of this compound in reproductive medicine has expanded substantially beyond its initial use for ovulation induction in polycystic ovary syndrome (PCOS). Current evidence supports its utilization in diverse clinical scenarios including poor ovarian response, fertility preservation in oncology patients, and frozen-thawed embryo transfer (FET) cycles. This document provides comprehensive application notes and detailed protocols for implementing this compound in various ovarian stimulation contexts, supported by quantitative outcome data, structured methodologies, and visual workflow representations tailored to the needs of researchers, scientists, and drug development professionals working in reproductive medicine.
This compound exerts its therapeutic effects through potent aromatase inhibition, binding competitively to the heme group of the cytochrome P450 enzyme aromatase. This inhibition dramatically reduces the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in granulosa cells, adipose tissue, and other peripheral sites. In the context of ovarian stimulation, this enzymatic blockade triggers a cascade of endocrine responses beginning with the reduction of circulating estrogen levels, which diminishes the negative feedback on the hypothalamus and pituitary gland. The subsequent compensatory increase in gonadotropin-releasing hormone (GnRH) pulsatility enhances pituitary secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby promoting follicular recruitment and growth.
The intraovarian action of this compound represents a particularly sophisticated aspect of its mechanism. By inhibiting aromatase within the ovary, this compound causes temporary accumulation of androgens in follicular fluid. These androgens amplify FSH receptor expression in granulosa cells and promote preantral follicular growth by augmenting the expression of insulin-like growth factor-1 (IGF-1) and other growth factors that synergize with FSH. This dual mechanism—both systemic through increased gonadotropin secretion and local through intraovarian androgen accumulation—explains this compound's efficacy in promoting monofollicular development while minimizing the risks of multifollicular growth and ovarian hyperstimulation syndrome (OHSS) that are more commonly associated with gonadotropin-based regimens.
This compound demonstrates favorable pharmacokinetic properties for ovarian stimulation, including rapid absorption following oral administration with peak plasma concentrations occurring within 1-2 hours. The drug has an absolute bioavailability of 99.9% and undergoes minimal first-pass metabolism. This compound displays a mean terminal half-life of approximately 48 hours, significantly shorter than the 2-3 week half-life of clomiphene citrate, which allows for rapid clearance from the body and minimizes residual effects on the endometrium during the implantation window. The compound is extensively metabolized in the liver via cytochrome P450 isozymes (primarily CYP3A4 and CYP2A6) to an inactive carbinol metabolite, which is subsequently glucuronidated and excreted renally.
Recent advances in therapeutic drug monitoring (TDM) for this compound have enabled more precise dosing strategies, particularly in special populations. A 2024 study developed and validated an LC-MS/MS method for quantifying this compound concentrations in volumetric dried blood spots (DBS), demonstrating the feasibility of home-based monitoring to optimize dosing regimens [1]. This methodology is particularly relevant for drug development professionals investigating this compound in novel clinical applications or combination therapies, as it establishes reliable parameters for exposure-response relationships and adherence monitoring.
This compound has established itself as a first-line treatment for ovulation induction in women with PCOS, demonstrating superiority to clomiphene citrate in multiple clinical outcomes. A 2024 systematic review and meta-analysis of 25 randomized clinical trials concluded that this compound was associated with significantly increased ovulation rates (OR = 1.80, CI: 1.21-2.69), pregnancy rates (OR = 1.96, CI: 1.37-2.81), and endometrial thickness (mean difference = 1.70 mm, CI: 0.55-2.86) compared to CC [2]. Furthermore, Doppler ultrasound assessments revealed significantly improved uteroplacental circulation in this compound-treated patients, as evidenced by reduced resistance index (RI) of subendometrial arteries (mean difference = -0.15, CI: -0.27 to -0.04), potentially contributing to enhanced implantation potential.
The stair-step protocol for this compound administration represents an innovative approach to optimizing ovulation induction in PCOS patients. A 2019 retrospective cohort study comparing this compound and CC in stair-step protocols demonstrated equivalent ovulation rates (96% vs 88%, p = 0.17) but a significantly shorter time to ovulation with this compound (19.5 vs 23.1 days, p = 0.027) [3]. This protocol efficiency is particularly valuable in research settings where precise timing of interventions is critical and for patients seeking to minimize time to conception.
Table 1: Comparison of Ovulation Induction Outcomes with this compound vs. Clomiphene Citrate in PCOS Patients
| Outcome Measure | This compound | Clomiphene Citrate | Statistical Significance |
|---|---|---|---|
| Ovulation Rate | OR = 1.80 (CI: 1.21-2.69) | Reference | p = 0.010 |
| Pregnancy Rate | OR = 1.96 (CI: 1.37-2.81) | Reference | p = 0.002 |
| Endometrial Thickness (mm) | MD = +1.70 (CI: 0.55-2.86) | Reference | p = 0.008 |
| Multiple Pregnancy Rate | OR = 0.41 (CI: 0.12-1.35) | Reference | p = 0.119 (NS) |
| Time to Ovulation (days) | 19.5 days | 23.1 days | p = 0.027 |
In patients characterized as poor ovarian responders (POR) according to Bologna or POSEIDON criteria, this compound has been investigated as an adjuvant to gonadotropin stimulation to enhance ovarian response and reduce medication requirements. A 2025 systematic review and meta-analysis of 13 randomized controlled trials comprising 1,692 patients demonstrated that this compound co-administration with gonadotropins resulted in significant reduction in both total gonadotropin dose (SMD: -147.96, CI: -180.49 to -115.42, p < 0.01) and duration of stimulation (SMD: -2.82 days, CI: -4.21 to -1.42, p < 0.01) compared to conventional gonadotropin-releasing hormone (GnRH) analog protocols with gonadotropins alone [4].
Despite these pronounced benefits in stimulation parameters, the meta-analysis did not demonstrate significant improvements in primary clinical outcomes such as number of retrieved oocytes, clinical pregnancy rate, or live birth rate with this compound co-administration. A small but statistically significant reduction was observed in the number of transferred embryos (SMD: -0.26, CI: -0.49 to -0.02, p = 0.03), though this finding requires cautious interpretation due to heterogeneity across studies [4]. These outcomes suggest that this compound's primary utility in poor responders may lie in cost containment and regimen simplification rather than enhancement of ultimate success rates.
Table 2: this compound Co-administration with Gonadotropins in Poor Ovarian Responders
| Parameter | This compound + Gonadotropins | Gonadotropins Alone | Statistical Significance |
|---|---|---|---|
| Total Gonadotropin Dose | SMD: -147.96 IU (CI: -180.49 to -115.42) | Reference | p < 0.01 |
| Stimulation Duration (days) | SMD: -2.82 days (CI: -4.21 to -1.42) | Reference | p < 0.01 |
| Number of Retrieved Oocytes | No significant difference | Reference | NS |
| Clinical Pregnancy Rate | No significant difference | Reference | NS |
| Live Birth Rate | No significant difference | Reference | NS |
| Number of Transferred Embryos | SMD: -0.26 (CI: -0.49 to -0.02) | Reference | p = 0.03 |
This compound has emerged as a valuable agent for endometrial preparation in frozen-thawed embryo transfer cycles, particularly for women with PCOS. A large retrospective cohort study of 3,148 FET cycles published in 2022 demonstrated that this compound ovulation induction resulted in significantly higher ongoing pregnancy rate/live birth rate (OPR/LBR) compared to programmed cycles (adjusted risk ratio [aRR] 1.11, 95% CI 1.02-1.21) and comparable outcomes to natural cycles (aRR 1.05, 95% CI 0.96-1.14) [5]. This study further revealed that among ovulatory women, this compound FET was associated with both higher OPR/LBR (aRR 1.16, 95% CI 1.05-1.28) and significantly lower clinical loss rate (aRR 0.44, 95% CI 0.22-0.87) compared to programmed FET cycles.
The differential impact of this compound based on ovulatory status deserves particular emphasis. For anovulatory women, this compound FET outcomes were similar to programmed cycles (aRR 0.95, 95% CI 0.79-1.13), suggesting that this compound primarily benefits ovulatory women by preserving physiological endometrial development while maintaining cycle control [5]. Additionally, research specifically comparing this compound-induced FET outcomes between oligo-ovulatory and anovulatory PCOS women found that after controlling for confounding factors, the oligo-ovulatory subgroup had significantly higher live birth rates (aOR 1.57, 95% CI 1.08-2.29) and lower pregnancy loss rates (aOR 0.23, 95% CI 0.12-0.44) compared to the anovulatory subgroup [6]. This finding suggests that earlier intervention in the PCOS disease spectrum may yield superior reproductive outcomes.
For women undergoing fertility preservation prior to gonadotoxic cancer treatments, this compound has demonstrated particular utility in those with hormone-sensitive malignancies such as breast cancer. Current guidelines recommend incorporating this compound into stimulation protocols for estrogen receptor-positive breast cancer patients, as it significantly reduces circulating estradiol levels during controlled ovarian stimulation without compromising oocyte or embryo yield [7]. This approach minimizes potential theoretical risks associated with high estrogen exposure in hormone-responsive cancers while maintaining efficacy in fertility preservation.
The standard approach involves concomitant administration of this compound with gonadotropins in antagonist protocols, beginning at the time of initial consultation rather than waiting for subsequent menstrual cycles to expedite treatment. Monitoring follows conventional parameters with ultrasound and estradiol assessment, with GnRH agonist triggering recommended to eliminate ovarian hyperstimulation syndrome risk and facilitate timely return to cancer therapy [7]. This application represents a critical intersection between reproductive medicine and oncology, requiring specialized protocols and multidisciplinary coordination.
The stair-step protocol represents an efficient methodology for ovulation induction that eliminates the need for progestin-induced withdrawal bleeding between dose escalations, significantly reducing time to ovulation. The following protocol is adapted from a 2019 retrospective cohort study that demonstrated successful implementation in predominantly Hispanic PCOS patients [3]:
Cycle Initiation: Begin this compound administration on menstrual cycle day 3-5 following spontaneous menses or random start irrespective of bleeding timing for women with amenorrhea.
Initial Dose: Administer this compound 2.5 mg orally once daily for 5 consecutive days.
First Ultrasound Assessment: Perform transvaginal ultrasound approximately 5-7 days after the last this compound dose to assess follicular development.
Dose Escalation: If no response is observed (all follicles < 10 mm in diameter), immediately initiate the sequential higher dose (5 mg daily for 5 days) without proceeding to withdrawal bleeding.
Second Assessment: Repeat transvaginal ultrasound 5-7 days after the escalated dose.
Final Escalation: If still no response, administer this compound 7.5 mg daily for 5 days with repeat ultrasound assessment.
Ovulation Trigger: When a dominant follicle reaches ≥18 mm mean diameter, administer human chorionic gonadotropin (hCG) 10,000 IU or GnRH agonist trigger to induce ovulation.
Timed Intercourse/IUI: Schedule intercourse or intrauterine insemination 24-36 hours post-trigger.
This protocol achieved an ovulation rate of 96% with a mean time to ovulation of 19.5 days, significantly shorter than traditional protocols with withdrawal bleeding between cycles [3]. For research purposes, documentation of ovulation can be confirmed via serum progesterone levels measured 7 days post-trigger or with ovulation predictor kits.
For patients meeting criteria for poor ovarian response, the following co-administration protocol is derived from a 2025 meta-analysis of RCTs [4]:
Cycle Initiation: Start this compound 5 mg daily on cycle day 2-3 for 5 consecutive days.
Gonadotropin Commencement: Initiate gonadotropins (150-300 IU depending on age, BMI, and prior response) concurrently with this compound or on cycle day 3-4.
Dose Adjustment: Consider increasing gonadotropin dosage if inadequate follicular growth after 5 days of stimulation.
Monitoring: Perform serial ultrasound and serum estradiol assessments starting on stimulation day 5-6.
GnRH Antagonist Administration: Begin GnRH antagonist when leading follicle reaches 13-14 mm diameter or serum estradiol >300-400 pg/mL.
Trigger Timing: Administer trigger when at least 1-2 follicles reach 17-18 mm diameter.
This compound Discontinuation: Typically stop this compound after 5 days, though some protocols continue throughout stimulation.
This approach demonstrated significant reductions in total gonadotropin consumption (mean reduction ~150 IU) and stimulation duration (mean reduction ~3 days) compared to conventional protocols, potentially reducing treatment burden and cost for poor prognosis patients [4].
For endometrial preparation prior to frozen-thawed embryo transfer, the following this compound-induced protocol is adapted from a 2022 retrospective cohort study of 3,148 FET cycles [5] and a 2023 study focusing on PCOS populations [6]:
Cycle Initiation: Administer this compound 5 mg orally daily for 5 days beginning on day 3 of spontaneous menstruation or progesterone-induced withdrawal bleeding.
Ultrasound Monitoring: Initiate monitoring from cycle day 10 with serial transvaginal ultrasounds.
Gonadotropin Supplementation: If dominant follicle <14 mm on cycle day 10, supplement with 75 IU human menopausal gonadotropin daily, with possible dosage increase by 37.5-75 IU if needed.
Trigger Criteria: Administer hCG trigger (typically 8,000 IU urinary hCG) when dominant follicle reaches ≥17 mm average diameter, endometrial thickness ≥7 mm, serum estradiol >150 pg/mL, and progesterone <1 ng/mL.
LH Surge Adaptation: If spontaneous LH surge detected (serum LH ≥20 IU/L and more than double the average of previous 2 days), administer hCG trigger at 3:00 PM same afternoon with embryo transfer scheduled 4 days later for day-3 embryos or 6 days for blastocysts.
Without LH Surge: Administer hCG at 9:00 PM with embryo transfer scheduled 5 days later for day-3 embryos or 7 days for blastocysts.
Luteal Support: Initiate vaginal progesterone (90 mg/day) or intramuscular progesterone (20 mg/day) beginning 2 days after hCG injection, continuing until 10 weeks gestation if pregnancy achieved.
This protocol yielded significantly higher ongoing pregnancy rates compared to programmed FET cycles (aRR 1.11, 95% CI 1.02-1.21) with particularly favorable outcomes in ovulatory women [5].
The following diagram illustrates the pharmacological mechanism of this compound in controlled ovarian stimulation, highlighting both systemic and intraovarian actions:
Diagram 1: Dual Mechanism of this compound in Ovarian Stimulation - Illustrating both systemic effects through the HPG axis and local intraovarian actions
The following workflow diagram outlines the decision points and procedures in the this compound stair-step protocol for ovulation induction:
Diagram 2: Stair-Step Protocol Workflow - Decision algorithm for dose escalation without withdrawal bleeding
This compound has firmly established itself as a valuable agent in the reproductive medicine arsenal, with demonstrated efficacy across multiple clinical scenarios including PCOS ovulation induction, poor ovarian response, oncology fertility preservation, and frozen embryo transfer cycles. The structured protocols and outcome data presented in this document provide researchers and clinicians with evidence-based methodologies for implementing this compound in both clinical practice and research settings. The dose-dependent efficacy and favorable safety profile of this compound, coupled with its unique mechanism of action that enhances both follicular development and endometrial receptivity, position it as a versatile therapeutic option.
Future research directions should focus on refining patient selection criteria to identify those most likely to benefit from this compound-containing protocols, particularly in heterogeneous populations such as poor responders. Additionally, exploration of novel combination regimens incorporating this compound with emerging ovarian stimulation agents represents a promising avenue for investigation. The development of standardized monitoring protocols incorporating therapeutic drug monitoring approaches, such as the volumetric dried blood spot method recently validated for this compound quantification [1], may further optimize dosing strategies and personalize treatment approaches. As the field continues to evolve, this compound's role in ovarian stimulation protocols is likely to expand, potentially encompassing new applications in mild stimulation strategies, planned oocyte cryopreservation cycles, and specific genetic subgroups with unique therapeutic needs.
Letrozole, a third-generation non-steroidal aromatase inhibitor, has emerged as a significant adjuvant in Assisted Reproductive Technology (ART), particularly for women with poor ovarian response (POR) to conventional stimulation protocols. POR affects approximately 9-24% of patients undergoing ovarian stimulation and presents substantial clinical challenges due to reduced oocyte yield, increased cycle cancellation rates, and lower pregnancy success [1] [2]. This compound operates through a dual mechanistic approach to enhance ovarian response in this challenging patient population. Primarily, it inhibits the aromatase enzyme, blocking the conversion of androgens to estrogens within ovarian follicles [3] [1]. This reduction in estrogen synthesis diminishes negative feedback on the hypothalamus and pituitary, leading to increased endogenous follicle-stimulating hormone (FSH) secretion and promoting follicular development [1]. Secondarily, the accumulation of intraovarian androgens resulting from aromatase inhibition increases follicular sensitivity to FSH stimulation through amplification of FSH receptor expression, thereby supporting follicular growth despite reduced exogenous gonadotropin requirements [1] [2].
The following diagram illustrates this compound's mechanism of action in the context of ovarian stimulation:
Figure 1: this compound's dual mechanism of action in ovarian stimulation. This compound inhibits aromatase (red), reducing estrogen production and negative feedback, thereby increasing FSH. Simultaneously, it increases intraovarian androgens (blue) that enhance follicular sensitivity to FSH.
The definition of poor ovarian response has evolved through several classification systems, with the Bologna criteria and more recent POSEIDON stratification being most widely utilized in clinical trials involving this compound [1] [4] [2]. The Bologna criteria, established by the ESHRE working group, define POR as meeting at least two of the following three criteria: (i) advanced maternal age (≥40 years) or any other POR risk factor; (ii) previous poor ovarian response (≤3 oocytes retrieved with conventional stimulation protocol); and (iii) abnormal ovarian reserve test (AFC <5-7 follicles or AMH <0.5-1.1 ng/mL) [1] [4]. A patient can also be classified as POR after two episodes of poor response after maximal stimulation, even without meeting other criteria.
The POSEIDON criteria provide a more nuanced stratification that incorporates both quantitative and qualitative parameters, categorizing patients into four distinct groups based on age, ovarian reserve biomarkers, and prior ovarian response [4] [2]. POSEIDON group 3 comprises women <35 years with poor ovarian reserve (AFC <5, AMH <1.2 ng/mL), while POSEIDON group 4 includes women ≥35 years with the same poor ovarian reserve parameters [5] [2]. This stratification has particular relevance for this compound application, as recent evidence suggests differential responses between these groups.
Table 1: Patient Stratification Systems for Poor Ovarian Response
| Stratification System | Criteria | Relevance to this compound Protocols |
|---|---|---|
| Bologna Criteria [1] [4] | ≥2 of: (1) Age ≥40 or other risk factor; (2) Previous POR (≤3 oocytes); (3) Abnormal ORT (AFC <5-7 or AMH <0.5-1.1 ng/mL) | Used in early RCTs of this compound; heterogeneous population |
| POSEIDON Group 3 [5] [2] | Age <35 years with poor ovarian reserve (AFC <5, AMH <1.2 ng/mL) | Limited benefit from this compound cotreatment in PPOS protocol |
| POSEIDON Group 4 [5] [2] | Age ≥35 years with poor ovarian reserve (AFC <5, AMH <1.2 ng/mL) | Significant improvement in oocyte yield with this compound in PPOS |
Multiple randomized controlled trials and meta-analyses have investigated the efficacy of this compound cotreatment in various stimulation protocols for poor responders. The evidence demonstrates consistent benefits in reducing gonadotropin consumption while showing variable effects on oocyte yield and pregnancy outcomes across different patient populations and protocol designs.
Table 2: Outcomes of this compound-Containing Protocols in Poor Responders
| Protocol & Study Design | Patients | Gonadotropin Dose Reduction | Oocyte Yield | Pregnancy/Live Birth Outcomes |
|---|---|---|---|---|
| This compound+Antagonist vs. Microdose Flare (RCT, n=60) [6] | Bologna criteria | Significant reduction (p<0.05) | Comparable | Clinical pregnancy: 13.3% vs 16.6% (NS) |
| This compound+Antagonist vs. Placebo (RCT, n=70) [1] | Bologna criteria | Significant reduction (p<0.05) | Comparable (p=0.81) | Clinical pregnancy: NS difference |
| PPOS+this compound (POSEIDON 4) (Retrospective, n=368 cycles) [5] [2] | Age ≥35, AFC<5, AMH<1.2 ng/mL | Not specified | Significant increase: 3.0 vs 2.0 (p<0.001) | Cumulative LBR: NS difference |
| Meta-Analysis (13 RCTs, n=1692) [4] | Various POR criteria | SMD: -147.96 IU (p<0.01) | NS difference | NS difference in clinical pregnancy or LBR |
The 2025 meta-analysis of 13 randomized controlled trials comprising 1,692 patients confirmed that this compound co-administration significantly reduces both the total gonadotropin dose (SMD: -147.96 IU) and duration of stimulation (SMD: -2.82 days) without demonstrating significant improvements in clinical pregnancy or live birth rates across heterogeneous POR populations [4]. However, subgroup analyses from recent studies suggest that specific patient populations, particularly older POR patients (POSEIDON group 4), may derive greater benefit from this compound cotreatment in terms of oocyte yield and embryo generation [5] [2].
Background: This protocol combines this compound with GnRH antagonist co-treatment, leveraging this compound's ability to reduce gonadotropin requirements while maintaining oocyte yield comparable to conventional protocols [6] [1].
Methodology:
Key Outcome Measures: Number of oocytes retrieved, fertilization rate, implantation rate, cycle cancellation rate, clinical pregnancy rate, total gonadotropin dose, stimulation duration [1]
Background: This protocol utilizes progestin to prevent premature LH surge in combination with this compound to enhance ovarian response, particularly beneficial for POSEIDON group 4 patients [5] [2].
Methodology:
Key Outcome Measures: Cumulative live birth rate, cumulative clinical pregnancy rate, number of oocytes retrieved, mature oocytes, 2PN embryos, available embryos [2]
The following workflow diagram illustrates the progression through a typical this compound-antagonist protocol:
Figure 2: this compound with GnRH antagonist protocol workflow. This protocol initiates this compound concurrently with gonadotropins from cycle day 2-3, with GnRH antagonist introduction when lead follicle reaches ≥14mm.
Despite extensive investigation, the evidence regarding this compound's ability to improve ultimate live birth rates in poor responders remains inconclusive. A 2025 meta-analysis of 13 randomized controlled trials found no significant improvement in clinical pregnancy or live birth rates with this compound co-treatment, despite consistent reduction in gonadotropin requirements [4]. This suggests that while this compound offers pharmacoeconomic advantages through reduced medication costs, its impact on the ultimate success metric in ART requires further elucidation.
Important research gaps persist in several areas. First, the differential response observed between POSEIDON groups 3 and 4 indicates the need for better biological understanding of this compound's mechanism in different age and ovarian reserve contexts [5] [2]. Second, optimal dosing strategies and timing of this compound administration require further refinement, particularly in combination with newer protocols like PPOS. Third, the potential synergistic effects of this compound with other adjuvants such as growth hormone remain underexplored. Finally, long-term safety data on this compound exposure in IVF cycles, particularly regarding epigenetic effects and childhood development,, though currently reassuring, would benefit from larger longitudinal studies.
This compound represents a valuable addition to the therapeutic arsenal for poor responders in IVF, primarily through its significant gonadotropin-sparing effect and potential to improve oocyte yield in specific patient subgroups like POSEIDON group 4. The experimental protocols detailed herein provide researchers with standardized methodologies for further investigation into this compound's optimal application in this challenging population. Future research directions should focus on personalized protocol selection based on precise patient stratification, exploration of novel combination therapies, and larger adequately-powered trials specifically designed to detect differences in cumulative live birth rates rather than intermediate outcomes.
This compound is a third-generation, non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens, reducing systemic estrogen levels [1]. This suppression disinhibits the hypothalamic-pituitary-ovarian (HPO) axis, leading to increased follicle-stimulating hormone (FSH) secretion and stimulation of follicular development [2] [1]. Its short half-life (approximately 41-48 hours) and lack of negative effects on the endometrium make it particularly suitable for fertility treatments [1].
This compound has demonstrated superiority to clomiphene citrate as a first-line OI agent for anovulatory infertility in WHO Group II patients, including those with PCOS [1]. It is also used for unexplained infertility, in conjunction with IUI, and in controlled ovarian stimulation (COS) protocols to reduce gonadotropin requirements [2] [1].
This compound's mechanism involves both central and peripheral effects:
The diagram below illustrates this dual mechanism of action.
This compound-based OI/IUI is most effective for specific patient populations, as outlined in the table below.
| Indication | Efficacy and Notes | Key Supporting Evidence |
|---|---|---|
| PCOS / WHO Group II Anovulation | First-line OI agent; superior to clomiphene in ovulation, pregnancy, and live birth rates [1]. | Large RCTs and meta-analyses [1]. |
| Unexplained Infertility | Comparable pregnancy/LBR to clomiphene; achieves mono-follicular development, reducing multiple gestation risk [1]. | Multicenter RCTs [1]. Extended this compound regimens may improve pregnancy rates [1]. |
| Ovulatory Disorders | Effective for ovulation induction in other anovulatory conditions [3]. | Clinical guidelines and cohort studies [3]. |
| Mild Male Factor Infertility | Can be used with IUI when post-wash total motile sperm count is >9 million [4]. | Retrospective cohort analysis [4]. |
| Poor Responders in IVF | Adjunct to gonadotropins; reduces dose required and may improve response [2] [1]. | Preliminary reports and RCTs [1]. |
A typical medicated this compound IUI cycle involves several coordinated steps, as shown in the following workflow and detailed thereafter.
Before initiation, both partners should undergo a standard infertility evaluation: semen analysis, assessment of ovarian reserve, confirmation of tubal patency (via hysterosalpingogram-HSG or sonohysterography), and thyroid function testing [5].
Quantitative success rates for this compound IUI vary significantly based on patient factors.
| Patient Factor | Typical Clinical Pregnancy Rate per Cycle | Live Birth Rate (LBR) per Cycle |
|---|---|---|
| Overall (All Comers) | ~13.5% - 15.3% [6] | 5% - 15% [4] |
| Age < 35 | 15% - 20% [4] | Information missing |
| Age 35-40 | ~10% [4] | Information missing |
| PCOS (Single vs. Extended Dosing) | Single: 13.5%, Extended: 15.3% [6] | No significant difference found [6] |
| Unexplained Infertility | 7% - 10% [4] | Information missing |
| Using Donor Sperm (No Female Factor) | Up to 20.5% after 1 cycle [4] | Information missing |
This compound is a potent, safe, and effective first-line treatment for OI in IUI cycles, especially for women with PCOS and unexplained infertility. Its dual mechanism of action and favorable endometrial profile contribute to its success. The emerging protocol of extended this compound dosing within a single cycle offers a valuable strategy to optimize follicular growth and cycle efficiency without compromising pregnancy outcomes.
Letrozole (1,3-benzenediacetonitrile, 4,4'-(1H-1,2,4-triazol-1-ylmethylene)bis-) is a potent, third-generation nonsteroidal aromatase inhibitor that has gained significant importance in oncofertility protocols. By competitively inhibiting the cytochrome P450 aromatase enzyme, this compound blocks the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in ovarian granulosa cells and peripheral tissues [1]. This mechanism is particularly valuable for fertility preservation in women with hormone-sensitive cancers, primarily breast cancer, where supraphysiological estrogen levels during controlled ovarian stimulation (COS) raise theoretical concerns about potential cancer progression [2] [3] [4].
For breast cancer patients of reproductive age, fertility preservation through oocyte or embryo cryopreservation prior to gonadotoxic treatments has become a standard care option [2]. The co-administration of this compound with gonadotropins during COS allows for the recovery of multiple mature oocytes while maintaining serum estradiol (E₂) levels within a physiological range, thereby potentially reducing the risk associated with high estrogen exposure in hormone receptor-positive disease [3] [4].
Table 1: Key Pharmacological Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C₁₇H₁₁N₅ |
| Molecular Weight | 285.31 g/mol |
| Bioavailability | 99.9% |
| Time to Peak Plasma Concentration (tₘₐₓ) | ~1 hour |
| Elimination Half-Life | ~48 hours |
| Metabolism | Hepatic (CYP450 isoforms) |
| Excretion | Renal (~90% as metabolites) |
| Aromatase Inhibition | >99% |
Evidence from clinical studies and meta-analyses supports the efficacy of this compound-coadministered COS protocols in cancer patients. A systematic review and meta-analysis of 11 studies involving 2,121 patients demonstrated that the addition of this compound to COS did not negatively impact the number of mature oocytes retrieved (mean ratio = 1.00, 95% CI = 0.87–1.16) while significantly reducing peak estradiol levels (mean ratio = 0.28, 95% CI = 0.24–0.32) compared to conventional protocols [3].
A multicenter retrospective study comparing this compound-COH (LetCOH) with conventional COH (cCOH) in breast cancer patients found comparable mature oocyte yields between groups (8.6 ± 6.1 versus 8.3 ± 6.0), despite significantly lower estradiol levels in the LetCOH group (565.9 ± 506.6 pg/mL versus 1336.3 ± 815.8 pg/mL) [4]. Recent research has also investigated this compound's potential role in modulating progesterone levels following GnRH agonist trigger, with one study reporting significantly lower serum progesterone levels in breast cancer patients receiving this compound supplementation (8.6 ± 0.7 ng/mL versus 10.5 ± 0.5 ng/mL) [2].
Table 2: Summary of Key Clinical Outcomes with this compound-Containing Protocols
| Outcome Measure | This compound Protocol Performance | Control Group | P-value |
|---|---|---|---|
| Number of Mature (MII) Oocytes | Comparable (MR = 1.00, 95% CI: 0.87-1.16) [3] | Conventional COS | 0.967 |
| Peak Estradiol (E₂) Levels | Significantly reduced (MR = 0.28, 95% CI: 0.24-0.32) [3] | Conventional COS | <0.001 |
| Progesterone Post GnRHa Trigger | 8.6 ± 0.7 ng/mL [2] | 10.5 ± 0.5 ng/mL | <0.03 |
| LH Surge Post GnRHa Trigger | 71.9 ± 4.6 UI/L [2] | 51.2 ± 2.6 UI/L | <0.01 |
| Oocyte Maturation Rate | Improved with adapted trigger timing [4] | Conventional protocol | Not specified |
Objective: To stimulate multifollicular development while minimizing estrogen exposure in hormone-sensitive cancer patients.
Materials:
Procedure:
Key Considerations:
Diagram 1: this compound Protocol Workflow for Fertility Preservation in Cancer Patients. This flowchart outlines the decision-making process and procedural steps for implementing this compound in fertility preservation cycles.
Objective: To minimize delay in cancer treatment initiation by allowing cycle start regardless of menstrual phase.
Procedure:
Note: Random-start protocols have demonstrated comparable efficacy to conventional follicular-phase starts, reducing time to cancer treatment by approximately 2 weeks [2].
Objective: To overcome this compound resistance and improve follicular response in poor responders.
Procedure:
Evidence: This approach achieved ovulation rates of 95.16% in this compound-resistant PCOS patients, with median time to ovulation of 36 days [5].
Current evidence suggests that this compound-coadministered COS does not increase short-term recurrence risk in breast cancer patients [3] [4]. However, long-term survival data are limited, and ongoing monitoring is essential. A multicenter retrospective study reported comparable relapse-free survival between this compound and conventional COS groups after adjusting for prognostic factors [4].
Ultrasound Monitoring:
Hormonal Monitoring:
Key Observation: The GnRHa-induced LH surge is significantly higher in this compound cycles (71.9 ± 4.6 UI/L) compared to conventional cycles (51.2 ± 2.6 UI/L) [2].
Diagram 2: Mechanism of this compound in the Hypothalamic-Pituitary-Ovarian (HPO) Axis. This compound inhibits aromatase activity in the ovary, reducing estrogen production and consequently diminishing negative feedback on the pituitary, leading to increased FSH secretion and enhanced follicular development.
This compound-coadministered controlled ovarian stimulation represents an effective strategy for fertility preservation in cancer patients with hormone-sensitive tumors. The protocol successfully balances the dual objectives of obtaining adequate mature oocytes for cryopreservation while minimizing exposure to supraphysiological estrogen levels. The documented safety profile and efficacy outcomes support the integration of this compound into oncofertility practice, with ongoing research continuing to refine optimal dosing, triggering criteria, and long-term oncological outcomes.
Letrozole is a third-generation, highly selective, non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens. Its primary mechanism in endometrial preparation involves reducing systemic estrogen levels, which alleviates the negative feedback on the pituitary gland and promotes follicle-stimulating hormone (FSH) secretion, thereby stimulating follicular development. Notably, its short half-life (approximately 41-48 hours) prevents prolonged estrogen suppression. Beyond ovulation induction, this compound is believed to enhance endometrial receptivity by favorably modulating the expression of key implantation factors, such as integrin αvβ3, creating a more receptive molecular environment for the embryo [1].
Recent studies have established the efficacy of this compound-based regimens, demonstrating comparable or superior outcomes to traditional protocols. The table below summarizes key pregnancy outcomes from recent clinical investigations.
Table 1: Summary of Clinical Pregnancy and Live Birth Outcomes from Key Studies
| Study Population | Comparison Groups | Clinical Pregnancy Rate | Live Birth Rate | Key Findings | Study Reference |
|---|---|---|---|---|---|
| Women with PCOS (Multi-center RCT) | This compound Ovulation vs. Programmed Regimen | 62.96% vs. 60.81% | No significant difference | Comparable pregnancy rates; this compound group required simpler luteal support. | [2] |
| Women with PCOS (Multi-center RCT) | This compound Ovulation vs. Programmed Regimen (Single Blastocyst Transfer Subgroup) | 66.67% vs. 73.33% | 58.73% vs. 55.56% | No significant differences in primary outcomes. | [2] |
| Ovulatory Women with Unexplained Infertility (Retrospective Cohort) | This compound-Induced vs. Natural Cycle | Multivariate analysis showed improved outcomes with this compound. | Significantly improved with this compound (P=0.0355) | This compound improved live birth rate without increasing adverse perinatal outcomes or congenital anomalies. | [3] |
| Mixed Populations (Meta-Analysis) | This compound vs. Natural Cycle (NC); this compound vs. Artificial Cycle (AC) | CPR OR: 1.24 vs. NC; 1.46 vs. AC | LBR OR: 1.18 vs. NC; 1.39 vs. AC | Comparable clinical pregnancy and live birth rates across different protocols. | [4] |
Beyond efficacy, safety is a crucial consideration. A large retrospective cohort study found that this compound-induced endometrial preparation did not increase the incidence of pregnancy complications (such as hypertensive disorders or gestational diabetes) or congenital anomalies compared to natural cycles [3]. Another significant advantage of the this compound ovulation regimen is the reduced need for complex luteal phase support. A 2025 randomized controlled trial (RCT) reported that over half of the patients in the this compound group received single-drug luteal support, compared to only 16.67% in the programmed regimen group, simplifying treatment and potentially reducing side effects and cost [2].
This protocol is suitable for women with PCOS or those with irregular ovulation undergoing FET [2] [5].
The following workflow diagram illustrates the protocol sequence:
For women with normal ovulation, a modified protocol can be used to potentially enhance luteal function and receptivity [3].
The this compound ovulation regimen offers several key advantages over programmed cycles, which use exogenous estrogen and progesterone:
This compound has emerged as a valuable agent for endometrial preparation in FET cycles. Current evidence indicates that it provides comparable clinical pregnancy and live birth rates to traditional programmed regimens, with the added benefits of a more physiologic hormonal milieu, simplified luteal support, and a potentially superior safety profile regarding obstetric outcomes. Its application has expanded from use primarily in PCOS patients to include those with normal ovulation. The provided protocols, based on the latest multi-center RCTs and large cohort studies, offer a reliable framework for clinical implementation. Future research should focus on long-term child follow-up and refining patient selection criteria to further optimize success rates.
Letrozole, a third-generation nonsteroidal aromatase inhibitor, has emerged as a promising therapeutic option for specific forms of male infertility. Originally developed for the treatment of hormone receptor-positive breast cancer in postmenopausal women, this compound exerts its therapeutic effects by competitively inhibiting the cytochrome P450 heme moiety of the aromatase enzyme [1] [2]. This enzyme is responsible for the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone) [1]. In the context of male infertility, this compound's primary mechanism involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis through alterations in the testosterone-to-estradiol (T:E2) ratio.
The fundamental pharmacological action of this compound results in a significant reduction in estrogen levels and a concomitant increase in testosterone concentrations [3] [4]. This hormonal shift occurs through two primary mechanisms: first, the direct inhibition of androgen-to-estrogen conversion in peripheral tissues and the testes; and second, the removal of estrogen-mediated negative feedback on the hypothalamus and pituitary gland [4]. The subsequent rise in gonadotropin-releasing hormone (GnRH) pulsatility stimulates increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland [3] [4]. Elevated LH levels further stimulate testicular Leydig cells to produce additional testosterone, while increased FSH supports the spermatogenic process in the seminiferous tubules [3].
Recent research has revealed that this compound's benefits extend beyond these endocrine effects. Experimental models indicate that this compound may directly influence spermatogenesis through activation of the MAPK signaling pathway (Ras/ERK1/c-Myc), thereby promoting the proliferation of spermatogonial cells [5]. Additionally, this compound has demonstrated protective effects against cadmium-induced testicular toxicity in murine models by upregulating key steroidogenic enzymes (LHCGR and Hsd3b6) and maintaining testosterone synthesis [6]. These multifaceted mechanisms underscore this compound's potential as a versatile therapeutic agent for male infertility.
The therapeutic efficacy of this compound in male infertility has been evaluated in several clinical studies, primarily focusing on men with idiopathic oligoasthenoteratozoospermia (iOAT) and abnormal T:E2 ratios. The evidence base, though growing, remains limited to a handful of randomized controlled trials and prospective interventional studies.
A 2025 randomized double-blinded placebo-controlled trial demonstrated that this compound administered at 2.5 mg/day for three months resulted in significant improvements in key semen parameters compared to placebo [3]. The study population consisted of men with moderate-to-severe OATS, with most participants presenting with severe oligozoospermia. The results revealed that this compound treatment significantly increased total sperm count by 4.4 million per ejaculate, sperm concentration by 3.2 million/mL, and progressive motility by 5.8% compared to placebo [3]. Additionally, the treatment led to substantial hormonal changes, with follicle-stimulating hormone increasing by 6.8 mIU/mL, luteinizing hormone by 6.3 IU/L, and testosterone by 193.3 ng/dL, while estradiol decreased by 17.6 pg/mL, resulting in an overall improvement in the T:E ratio by 18.4 [3].
A separate prospective interventional trial published in 2020 investigated the effects of this compound (2.5 mg/day for three months) in men with iOAT and T:E2 ratio ≤10 [4]. This study reported not only improvements in conventional semen parameters but also significant enhancements in sperm chromatin integrity, as evidenced by reduced DNA fragmentation (TUNEL assay) and decreased protamine deficiency (CMA3 staining) [4]. Importantly, these molecular improvements were associated with a notable clinical outcome—20% of couples (4 out of 20) achieved spontaneous pregnancy following the male partner's this compound treatment [4].
Table 1: Summary of Clinical Trial Outcomes for this compound in Male Infertility
| Study Design | Patient Population | Dosage Regimen | Key Efficacy Outcomes | Hormonal Changes |
|---|
| Randomized double-blinded placebo-controlled trial (2025) [3] | Moderate-to-severe OATS (n=54) | 2.5 mg/day for 3 months | - Sperm concentration ↑ 3.2 million/mL
Interestingly, a prospective study from KK Women's and Children's Hospital in Singapore demonstrated that this compound's efficacy extends beyond the traditionally indicated population of men with low T:E2 ratios [7]. The investigation included men with idiopathic severe oligozoospermia and normal T:E2 ratios, a population previously considered suboptimal for aromatase inhibitor therapy. Remarkably, 73% of these men (11 out of 15) experienced improvement in either sperm concentration or motility after this compound treatment, with sperm concentration increasing 5.5-fold and total count rising 4.3-fold [7]. This finding suggests that the potential therapeutic applications of this compound may be broader than initially presumed.
Appropriate patient selection is paramount for optimizing therapeutic outcomes with this compound in male infertility. Based on current evidence, ideal candidates include men with:
Key exclusion criteria encompass men with obstructive azoospermia, primary testicular failure, Klinefelter syndrome, clinically significant varicocele (Grade 3 and 4), history of reproductive tract surgeries, ejaculatory duct obstruction, chronic tobacco or alcohol abuse, leukocytospermia (white blood cell count >1 million/mL), and those currently receiving cancer chemotherapy, gonadotropins, or anabolic steroids [3] [4]. Additionally, candidates whose female partners have significant gynecological infertility factors should be excluded [4].
The current evidence supports the following standardized treatment protocol:
Table 2: this compound Treatment Protocol for Male Infertility
| Protocol Component | Specification | Evidence Level |
|---|
| Initial Evaluation | - Detailed history and physical examination
This compound is generally well-tolerated in male infertility treatment, with most adverse effects being mild to moderate in severity. Commonly reported side effects include headache, nausea, fatigue, and minor gastrointestinal discomfort [3]. Unlike clomiphene citrate, which is associated with anti-estrogenic effects on various tissues, this compound's short half-life (41-48 hours) and reversible mechanism of action result in fewer estrogen-deficiency related side effects [1] [2].
Long-term safety data specific to male infertility populations remains limited. However, based on experience from breast cancer patients receiving prolonged therapy, potential concerns include reduction in bone mineral density and alterations in lipid profiles [8]. Although these effects are less relevant in the short-term treatment of infertility, monitoring is recommended for extended therapy beyond six months. Additionally, this compound is contraindicated in men with pre-existing hepatic impairment, as its metabolism may be compromised, leading to drug accumulation [1].
Accurate hormonal evaluation is essential for both patient selection and treatment monitoring in this compound therapy for male infertility. The following standardized protocol is recommended:
For research purposes, additional hormonal assessments may include:
Comprehensive semen evaluation following World Health Organization (WHO) 2021 guidelines is fundamental for assessing treatment efficacy [3]. The recommended research protocol includes:
Basic Semen Analysis:
Advanced Sperm Function Tests (Research Setting):
For research aimed at elucidating this compound's mechanisms of action, the following experimental approaches are recommended:
In Vitro Spermatogonial Culture:
MAPK Pathway Analysis:
Animal Model of Male Infertility:
The following diagram illustrates the molecular mechanisms of this compound action in male infertility, incorporating both established pathways and emerging research findings:
Diagram 1: Comprehensive mechanism of this compound action in male infertility, illustrating endocrine, cellular, and molecular pathways leading to clinical improvements
While current evidence supports this compound's efficacy in specific male infertility populations, several significant research gaps remain to be addressed:
First, the optimal patient selection criteria require refinement. Although men with low T:E2 ratios appear to respond favorably, the Singapore study demonstrated that men with normal ratios may also benefit [7]. Future research should identify predictive biomarkers beyond conventional hormonal parameters to better target therapy. Potential candidates include genetic polymorphisms in estrogen receptors or aromatase genes, baseline sperm functional parameters, and transcriptomic profiles of testicular biopsies.
Second, the long-term safety and efficacy of this compound in male infertility remains inadequately characterized. Current studies are limited to treatment durations of 3-4 months, with no data on repeated courses or extended therapy. Future investigations should evaluate bone mineral density changes, lipid profile alterations, and potential effects on offspring through longitudinal follow-up studies.
Third, the molecular mechanisms underlying this compound's action on spermatogenesis require further elucidation. While the MAPK pathway has been implicated in spermatogonial proliferation [5], other signaling pathways may contribute to the observed clinical benefits. Advanced transcriptomic and proteomic analyses of testicular tissue from animal models and human biopsies could reveal novel mechanisms and potential therapeutic targets.
Fourth, combination therapies incorporating this compound with other agents represent a promising research direction. Potential synergistic approaches include this compound with antioxidants to address oxidative stress, with selective estrogen receptor modulators for enhanced hormonal modulation, or with gonadotropins for severe spermatogenic impairment. Well-designed randomized controlled trials are needed to evaluate these combination strategies.
Finally, the potential applications of this compound beyond idiopathic OATS warrant exploration. Preliminary evidence suggests possible efficacy in conditions such as non-obstructive azoospermia [8], fertility preservation in cancer patients, and mitigation of environmental toxicant-induced testicular damage [6]. Expanding research into these areas could significantly broaden the therapeutic landscape for male infertility.
This compound represents a promising therapeutic option for men with idiopathic oligoasthenoteratozoospermia, particularly those with compromised T:E2 ratios. The drug's multifaceted mechanism of action, encompassing endocrine modulation, direct effects on spermatogonial proliferation, and potential protection against environmental toxicants, positions it as a valuable tool in the armamentarium against male infertility. The standardized protocol of 2.5 mg daily for 3-4 months demonstrates consistent efficacy in improving semen parameters, hormonal profiles, and pregnancy outcomes, with a favorable safety profile in short-term use.
Ongoing research continues to refine patient selection criteria, elucidate molecular mechanisms, and explore novel applications. As evidence accumulates, this compound may assume an increasingly prominent role in the management of male infertility, potentially expanding to include combination therapies and broader patient populations. Researchers and clinicians should remain attentive to this evolving evidence base while adhering to current protocol standards to optimize patient outcomes.
Letrozole, a non-steroidal aromatase inhibitor, is hypothesized to prevent OHSS through two primary, interconnected pathways, as illustrated below.
The diagram above shows this compound's dual proposed mechanism. Centrally, it systemically reduces serum estrogen (E2) by inhibiting the conversion of androgens to estrogens [1] [2]. Peripherally, within the ovary, the accumulation of androgens may influence granulosa-lutein cells to decrease the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of the increased vascular permeability that characterizes OHSS [1] [3]. Additionally, this compound may shorten the luteal phase, further mitigating the duration of OHSS risk [1].
The evidence for this compound's efficacy is mixed. The table below summarizes key outcomes from the available literature.
| Study Focus | Reported Outcome on OHSS Incidence | Proposed Effective Regimen | Key Findings & Notes |
|---|---|---|---|
| High-Risk Women (Multiple studies) | Reduction in moderate + severe OHSS [4]. | 7.5 mg daily for 5 days post-oocyte retrieval [1]. | Higher dose (7.5 mg) more effective than 2.5 mg or 5.0 mg [1]. |
| Individual OHSS Grades (Meta-Analysis) | No significant benefit for mild, moderate, or severe OHSS when analyzed individually [4]. | Not established. | This compound effectively lowers E2 levels, but this biochemical change does not consistently translate to clinical prevention [1] [4]. |
| Compared to Other Drugs | Similar or superior to ganirelix acetate and low-dose aspirin in some studies [1]. | 5 mg daily for 5 days [1]. | Cost-effective and higher patient satisfaction compared to some GnRH antagonists [1]. |
| Official Guideline Status | Not recommended for prevention of moderate-to-severe OHSS [5]. | N/A | American Society for Reproductive Medicine (ASRM) 2023 guideline; strength of evidence: B (moderate) [5]. |
For researchers aiming to validate or explore these findings, the following are detailed methodologies based on cited literature.
This protocol is designed for a randomized controlled trial (RCT) in high-risk patients (e.g., with PCOS or high AMH levels).
This in vitro protocol investigates this compound's molecular effects on granulosa cells.
The experimental workflow for this laboratory protocol is summarized below.
The conflicting evidence and current guideline position highlight critical areas for further investigation:
When considering this compound for OHSS prevention in a research context, note:
This compound presents a biologically plausible and actively researched approach to OHSS prevention. While it effectively suppresses estrogen and may modulate VEGF, its translation into consistent clinical benefit remains unproven. Researchers should focus on resolving the existing controversies through rigorous, well-designed clinical and mechanistic studies before any clinical application can be considered.
Letrozole is a potent, non-steroidal, third-generation aromatase inhibitor used primarily for the treatment of hormonally responsive breast cancer in postmenopausal women. The development and validation of precise, accurate, and specific analytical methods for this compound quantification in pharmaceutical formulations is essential for quality control and assurance in pharmaceutical manufacturing. This document presents a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in tablet dosage forms, following International Conference on Harmonization (ICH) guidelines for analytical method validation.
The method described herein utilizes an isocratic elution system with UV detection, providing excellent sensitivity, specificity, and reproducibility for this compound quantification. This application note comprehensively outlines the experimental protocols, validation parameters, and results from the method validation study, including system suitability testing, forced degradation studies, and method robustness evaluation. The validated method demonstrates linearity over a wide concentration range, precision with relative standard deviation (RSD) values below 1%, and excellent recovery rates, making it suitable for routine quality control analysis of this compound in pharmaceutical formulations [1].
The chromatographic analysis was performed using the following conditions:
The method was validated according to ICH guidelines Q2(R1) for the following parameters:
Table 1: Validation Parameters and Acceptance Criteria for this compound HPLC Method
| Validation Parameter | Experimental Conditions | Acceptance Criteria | Results Obtained |
|---|---|---|---|
| Specificity | Forced degradation studies: acid, base, oxidation, thermal, photolytic | No interference from degradation products | This compound peak was pure and resolved from degradation peaks; more sensitive to alkaline conditions |
| Linearity | Concentration range: 0.5-150 µg/mL | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998; Regression equation: y = 102582x + 43185 |
| Precision | Intra-day (n=9) and inter-day (n=9) at three concentration levels (10, 20, 50 µg/mL) | RSD ≤ 1% | Intra-day RSD: 0.78-0.97%; Inter-day RSD: 0.86-0.96% |
| Accuracy | Recovery studies at three levels (80%, 100%, 120%) | Recovery: 98-102% | Recovery within acceptable limits |
| LOD/LOQ | Based on signal-to-noise ratio | LOD: 3.3×SD/slope; LOQ: 10×SD/slope | LOD: 0.012 µg/mL; LOQ: 0.043 µg/mL |
| Robustness | Deliberate variations in wavelength, mobile phase composition, flow rate, pH | RSD ≤ 2% | Method robust under evaluated variations |
Mobile phase preparation: Accurately weigh 3.3954 g of TBAHS and transfer to a 1000 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water. Mix 800 mL of methanol with 200 mL of 10 mM TBAHS solution. Filter through a 0.45 µm membrane filter and degas by sonication.
Column equilibration: Install a C18 column (250 mm × 4.6 mm, 5 µm) and equilibrate with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
System suitability test: Prepare a standard solution of this compound at a concentration of 20 µg/mL. Make six replicate injections of this solution. The system is suitable if the relative standard deviation (RSD) of peak areas is less than 2% and the tailing factor is less than 2.0 [2] [3].
Forced degradation studies are conducted to demonstrate the stability-indicating properties of the method. Prepare a this compound solution at a concentration of 1 mg/mL and subject it to various stress conditions:
Diagram 1: Workflow for Forced Degradation Studies to Establish Method Specificity
After subjecting to stress conditions, dilute all solutions with mobile phase to obtain a final concentration of 20 µg/mL, filter through a 0.45 µm membrane filter, and inject into the HPLC system [1].
Prepare placebo solutions (without active ingredient) at three concentration levels (80%, 100%, and 120% of the target concentration).
Spike with known amounts of this compound reference standard at each level.
Analyze each preparation in triplicate.
Calculate the percentage recovery using the formula:
% Recovery = (Found concentration / Theoretical concentration) × 100
The development of a robust HPLC method for this compound required systematic optimization of chromatographic parameters. The selected mobile phase composition of methanol:10 mM TBAHS (80:20, v/v) provided optimal separation efficiency with symmetrical peak shape and adequate retention time. The use of TBAHS as an ion-pairing agent enhanced the chromatographic performance by minimizing peak tailing. This compound exhibited a retention time of approximately 5-10 minutes under these conditions, which is suitable for routine analysis [1].
The method demonstrated excellent specificity as evidenced by the resolution of this compound peak from potential degradation products. The forced degradation studies revealed that this compound is more sensitive to alkaline conditions compared to acidic, oxidative, thermal, and photolytic stress conditions. In all cases, the this compound peak was well-resolved from degradation products, confirming the stability-indicating property of the method [1].
Table 2: Summary of Validation Results for this compound HPLC Method
| Parameter | Results | Interpretation |
|---|
| Linearity | r² = 0.9998 Range: 0.5-150 µg/mL | Excellent correlation between concentration and response over a wide range | | Precision | Intra-day RSD: 0.78-0.97% Inter-day RSD: 0.86-0.96% | High reproducibility of results within and between days | | Accuracy | Recovery within 98-102% | Method provides accurate results with minimal bias | | Specificity | No interference from degradation products | Method specifically measures this compound in presence of impurities | | Sensitivity | LOD: 0.012 µg/mL LOQ: 0.043 µg/mL | Method can detect and quantify very low concentrations | | Robustness | RSD < 2% under varied conditions | Method remains reliable under small deliberate changes |
The linearity of the method was demonstrated by a correlation coefficient of 0.9998 over the concentration range of 0.5-150 µg/mL, indicating a strong linear relationship between concentration and peak area. The precision studies revealed that the method is highly reproducible with RSD values less than 1% for both intra-day and inter-day precision, meeting the acceptance criteria for analytical methods [1].
The accuracy of the method was confirmed by recovery studies, with results ranging between 98% and 102%, which is within the acceptable limits for pharmaceutical analysis. The low LOD and LOQ values indicate the high sensitivity of the method, allowing for the detection and quantification of this compound at low concentrations. The robustness evaluation confirmed that the method remains reliable despite small, deliberate variations in method parameters [1].
The forced degradation studies provided critical information about the stability characteristics of this compound and the ability of the method to separate the drug from its degradation products. This compound was found to be most susceptible to alkaline degradation, forming several degradation products that were well-resolved from the main peak. The method successfully demonstrated that it can accurately quantify this compound in the presence of its degradation products, confirming its stability-indicating capability [1].
Diagram 2: Relationship Between HPLC Validation Parameters and Their Applications in Pharmaceutical Analysis
The developed and validated RP-HPLC method for the determination of this compound in pharmaceutical formulations is specific, precise, accurate, and robust. The method fulfills all validation requirements according to ICH guidelines and is suitable for its intended application in quality control laboratories for routine analysis of this compound in tablet dosage forms. The stability-indicating nature of the method allows for its application in stability studies and forced degradation studies of this compound formulations.
The simple isocratic elution and short run time of 10 minutes make the method cost-effective and suitable for high-throughput analysis in quality control settings. The method can be easily adopted for the analysis of this compound in various pharmaceutical formulations and can serve as a basis for further method development for related compounds or combination products.
Letrozole is a potent third-generation non-steroidal aromatase inhibitor approved for the treatment of hormone receptor-positive breast cancer in postmenopausal women. The drug effectively suppresses estrogen production by competitively binding to the heme moiety of cytochrome P450 subunit of the aromatase enzyme. With a low therapeutic dose of 2.5 mg/day and extensive tissue distribution, this compound achieves relatively low plasma concentrations, necessitating highly sensitive and selective bioanalytical methods for accurate quantification in biological matrices. [1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this compound quantification due to its superior sensitivity, selectivity, and ability to provide reliable results even at low nanogram per milliliter concentrations. This application note provides a comprehensive overview of this compound LC-MS/MS bioanalytical method development, validation, and implementation for various clinical and preclinical applications, including therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The protocols described herein have been optimized to ensure robust performance, high throughput, and regulatory compliance in accordance with FDA, EMA, and ICH guidelines. [2] [1]
LC-MS/MS methods for this compound quantification have been successfully developed and validated across multiple biological matrices, including human plasma, rat plasma, and dried blood spots. These methods demonstrate excellent analytical performance with sensitivity ranging from 0.10 ng/mL to 100 ng/mL, covering therapeutically relevant concentrations. The table below summarizes key characteristics of recently developed this compound LC-MS/MS methods: [2] [3] [1]
Table 1: Overview of this compound LC-MS/MS Bioanalytical Methods
| Method Characteristic | Plasma Method (2016) | UPLC-MS/MS Method (2016) | Multi-Analyte Panel (2022) | DBS Method (2024) |
|---|---|---|---|---|
| Linear Range (ng/mL) | 1.0–60.0 | 0.10–100 | Not specified | Not specified |
| LLOQ (ng/mL) | 1.0 | 0.10 | Not specified | Not specified |
| Plasma Volume | 50 µL | 100 µL | Not specified | 10 µL DBS |
| Extraction Method | Protein precipitation | Solid phase extraction | Protein precipitation | Volumetric DBS extraction |
| Analysis Time | 5.5 min | 2.0 min | 10 min | Not specified |
| Application | TDM | Bioequivalence | TDM combination therapy | TDM & adherence monitoring |
| Precision (% CV) | <9.34% | ≤5.2% | 1.6–14.9% | ≤10.6% |
| Accuracy (%) | 97.43–105.17% | Not specified | -14.3–14.6% bias | 95–106% |
The developed methods support various clinical applications, including therapeutic drug monitoring (TDM) for dose optimization, pharmacokinetic profiling in bioequivalence studies, and adherence monitoring in outpatient settings. The recent development of dried blood spot (DBS) methods has enhanced TDM feasibility through minimally invasive home sampling, improved sample stability, and simplified transport/storage requirements. [3] [4]
Table 2: Chromatographic and Mass Spectrometric Conditions for this compound Analysis
| Parameter | Configuration 1 | Configuration 2 | Configuration 3 |
|---|---|---|---|
| HPLC System | LC-MS/MS with triple quadrupole | Waters Acquity UPLC system | Agilent 1290 UHPLC system |
| Analytical Column | YMC-ODS-C18 (2.0 × 100 mm, 3 µm) | Acquity UPLC BEH C18 (50 mm×2.1 mm, 1.7 µm) | Kinetex biphenyl (150 × 4.6 mm, 2.6 µm) |
| Mobile Phase | Water with 0.1% formic acid: methanol with 0.1% formic acid | Methanol:0.1% formic acid in water (85:15, v/v) | Water with 0.1% formic acid: ACN with 0.1% formic acid |
| Gradient Program | Not specified | Isocratic | Linear gradient from 15% to 100% B in 8.5 min |
| Flow Rate | 0.3 mL/min | 0.300 mL/min | 0.4 mL/min |
| Injection Volume | Not specified | Not specified | Not specified |
| Column Temperature | Not specified | 35°C | 25°C |
| Autosampler Temperature | Not specified | Not specified | 10°C |
| Ionization Source | Electrospray ionization (ESI) | Electrospray ionization (ESI) | Electrospray ionization (ESI) |
| Ionization Mode | Positive | Positive | Positive |
| MRM Transitions | m/z 286.2→217.1 (LTZ) m/z 294.1→225.1 (IS) | m/z 286.2→217.0 (LTZ) m/z 290.2→221.0 (IS) | Not specified |
Bioanalytical methods for this compound quantification must be validated according to regulatory guidelines (FDA, EMA, ICH) to ensure reliability, reproducibility, and suitability for intended use. The following validation parameters should be assessed:
Table 3: Method Validation Results for this compound LC-MS/MS Assays
| Validation Parameter | Plasma Method (2016) | UPLC-MS/MS Method (2016) | DBS Method (2024) |
|---|---|---|---|
| Linear Range (ng/mL) | 1.0–60.0 | 0.10–100 | Not specified |
| Correlation Coefficient (r²) | Not specified | ≥0.9990 | ≥0.997 |
| LLOQ (ng/mL) | 1.0 | 0.10 | Not specified |
| Intra-day Precision (% CV) | <9.34% | ≤5.2% | ≤10.6% |
| Inter-day Precision (% CV) | <9.34% | ≤5.2% | ≤10.6% |
| Accuracy (%) | 97.43–105.17% | Not specified | 95–106% |
| Extraction Recovery | Not specified | 94.3–96.2% | 81–93% |
| Matrix Effect | Not specified | Not specified | 0.9–1.1% |
| Carry-over | Not specified | Not specified | Not specified |
This compound demonstrates adequate stability under various storage and processing conditions:
The following diagram illustrates the complete experimental workflow for this compound bioanalytical method development and application:
This compound therapeutic drug monitoring has been implemented to optimize dosing regimens and predict adverse reactions in breast cancer patients. Research has demonstrated that this compound exposure (Ctrough ≥85.6 ng/mL) correlates with longer time to progression, establishing a potential therapeutic threshold for personalized dosing strategies. The development of volumetric dried blood spot methods has significantly enhanced TDM feasibility by enabling convenient home sampling while maintaining analytical reliability. These approaches facilitate individualized dosing and may improve clinical outcomes through exposure optimization. [3] [4]
Validated LC-MS/MS methods have been successfully applied to bioequivalence studies of this compound tablet formulations (2.5 mg) in healthy postmenopausal women. The high sensitivity of modern assays (LLOQ 0.10 ng/mL) enables comprehensive characterization of this compound pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life. The incorporation of incurred sample reanalysis (ISR) in these studies demonstrates method reproducibility and reliability for regulatory submissions. [1]
With the increasing use of CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) in combination with this compound for HR+, HER2- breast cancer, multi-analyte LC-MS/MS methods have been developed for simultaneous quantification of these drug combinations. These comprehensive panels support TDM for combination regimens, allowing clinicians to monitor potential drug-drug interactions and optimize dual-therapy dosing. The methods also facilitate adherence assessment, which is crucial for achieving optimal therapeutic outcomes with oral anticancer regimens. [3] [6]
Matrix Effects: To minimize ionization suppression/enhancement:
Carry-over: Implement extensive wash steps in gradient programs:
Chromatographic Performance:
Sensitivity Issues:
Robust and sensitive LC-MS/MS methods have been successfully developed and validated for this compound quantification in various biological matrices. These methods enable accurate therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments, supporting personalized medicine approaches in breast cancer treatment. The recent advancement of dried blood spot methods and multi-analyte panels further expands the applicability of this compound bioanalysis in both clinical and research settings. Proper method validation following regulatory guidelines ensures generation of reliable data for informed clinical decision-making and regulatory submissions.
This compound (chemical name: 4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile) is a third-generation nonsteroidal aromatase inhibitor that plays a critical role in the treatment of hormone receptor-positive breast cancer in postmenopausal women. As a potent estrogen synthesis suppressor, it inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby reducing circulating estrogen levels that fuel hormone-dependent breast cancers. The structural characteristics of this compound, particularly the presence of cyano phenyl groups, make it susceptible to specific degradation pathways, necessitating robust stability-indicating methods to ensure product quality, safety, and efficacy throughout its shelf life.
Stability-indicating analytical methods are essential tools in pharmaceutical development and quality control that can accurately quantify active pharmaceutical ingredients while simultaneously resolving and detecting degradation products formed under various stress conditions. These methods are regulatory requirements for drug approval processes worldwide and provide critical data for establishing appropriate storage conditions, expiration dating, and packaging configurations. The forced degradation studies conducted during method development help identify potential degradation pathways, elucidate drug substance stability characteristics, and verify the method's capability to measure the active ingredient without interference from degradation products, excipients, or other potential impurities.
High-Performance Liquid Chromatography with UV detection represents a well-established approach for this compound analysis in pharmaceutical formulations. This reversed-phase method provides excellent sensitivity and specificity for quantifying this compound while effectively separating it from its degradation products. The method employs a hydrophobic stationary phase and a relatively polar mobile phase, leveraging this compound's moderate hydrophobicity for retention and separation. This technique is particularly suitable for quality control laboratories requiring robust, reproducible analysis with standard equipment, offering the advantage of direct application to tablet formulation analysis without extensive sample preparation while maintaining compliance with regulatory validation requirements.
Accurately weigh 3.3954 g of TBAHS and transfer to a 1000 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water to achieve 10 mM concentration. Mix 800 mL methanol with 200 mL TBAHS solution and degas by sonication for 10 minutes. Filter through 0.45 μm membrane filter before use.
Accurately weigh 25 mg this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain 1000 μg/mL stock solution. Prepare working standards by appropriate dilution with mobile phase to concentrations ranging from 0.5-150 μg/mL.
Weigh and finely powder 20 tablets. Transfer accurately weighed powder equivalent to 25 mg this compound to a 25 mL volumetric flask. Add approximately 20 mL methanol and sonicate for 30 minutes. Dilute to volume with methanol and mix well. Filter through 0.45 μm membrane filter. Dilute filtrate with mobile phase to obtain final concentration of approximately 20 μg/mL.
Transfer 1 mL of 1 mg/mL this compound stock solution to separate 10 mL volumetric flasks. Add 1 mL of 0.1 M HCl (acidic) or 0.1 M NaOH (alkaline). Reflux at 80°C for 30 minutes. Cool to room temperature, neutralize, and dilute to volume with mobile phase. This compound shows significant degradation in alkaline conditions but relative stability in acidic media.
Transfer 1 mL of 1 mg/mL this compound stock solution to 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide. Reflux at 80°C for 30 minutes. Cool and dilute to volume with mobile phase. This compound demonstrates high resistance to oxidative degradation.
For thermal degradation, heat 1 mg/mL this compound solution at 80°C for 30 minutes. For photolytic degradation, expose 1 mg/mL solution to UV light (365 nm) for 1 hour. Cool and dilute with mobile phase before analysis. This compound shows minimal degradation under these conditions.
Table 1: HPLC Method Validation Parameters for this compound Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 0.5-150 μg/mL | R² ≥ 0.999 |
| Regression equation | y = 102582x + 43185 | - |
| Correlation coefficient (R²) | 0.9998 | ≥ 0.999 |
| LOD | 0.012 μg/mL | - |
| LOQ | 0.043 μg/mL | - |
| Intra-day precision (% RSD) | 0.78-0.97 | ≤ 2.0% |
| Inter-day precision (% RSD) | 0.86-0.96 | ≤ 2.0% |
| Accuracy (% recovery) | 98.5-101.2% | 98-102% |
Spectrophotometric techniques offer cost-effective alternatives for this compound quantification in stability studies, particularly in resource-limited settings. These methods leverage the distinct UV absorption characteristics of this compound with maximum absorbance at approximately 239 nm. The development of derivative and ratio spectra techniques effectively resolves the overlapping spectra of this compound and its degradation products, particularly alkali-induced degradants. These approaches provide rapid analysis capabilities without requiring sophisticated instrumentation, making them suitable for high-throughput environments while maintaining adequate accuracy and precision for quality control purposes. The methods have been optimized specifically to address this compound's pronounced susceptibility to alkaline degradation.
Transfer 5.0 mL this compound stock solution (1000 μg/mL) to round-bottom flask. Add 10.0 mL of 2.0 N NaOH and reflux at 75°C for 30 minutes. Cool, neutralize with 2.0 N HCl, transfer to 50 mL volumetric flask, and dilute to volume with ethanol. Confirm complete degradation by TLC using hexane:ethyl acetate (1:1 v/v) as mobile phase.
Table 2: Spectrophotometric Methods Validation Parameters for this compound
| Parameter | D² Method | RD Method | DD¹ Method |
|---|---|---|---|
| Linearity range (μg/mL) | 1.00-16.00 | 3.00-16.00 | 3.00-16.00 |
| Recovery (%) | 100.02 ± 1.371 | 100.05 ± 1.972 | 100.40 ± 1.223 |
| LOD (μg/mL) | 0.31 | 0.92 | 0.85 |
| LOQ (μg/mL) | 0.94 | 2.78 | 2.58 |
| Precision (% RSD) | <2.0 | <2.0 | <2.0 |
| Robustness | ± 2 nm wavelength variation | ± 2 nm wavelength variation | ± 2 nm wavelength variation |
Ultra-Performance Liquid Chromatography represents a technologically advanced approach that leverages sub-2μm particle columns and higher operating pressures to achieve superior separation efficiency with reduced analysis time and solvent consumption. The method provides exceptional resolution for this compound and its potential degradation products while offering significantly shortened run times compared to conventional HPLC. This technique is particularly valuable in high-throughput environments where rapid analysis is essential, such as in stability studies requiring multiple time-point assessments or manufacturing facilities with high sample volumes. The method's enhanced sensitivity makes it suitable for detecting low-level degradation products that might not be adequately resolved using traditional HPLC methods.
Add 1 mL formic acid to 1000 mL HPLC grade water to prepare 0.1% formic acid solution. Filter through 0.22 μm membrane filter. Mix acetonitrile and 0.1% formic acid in appropriate ratio (typically 60:40 v/v). Degas by sonication for 10 minutes before use.
Prepare stock solution of 1000 μg/mL this compound in diluent (acetonitrile:water, 50:50). Dilute to working concentration range of 5-100 μg/mL. For tablet formulation, prepare as described in HPLC method with appropriate dilution to target concentration.
Apply similar stress conditions as HPLC method with adjusted concentrations and exposure times as needed. The improved separation efficiency of UPLC provides enhanced resolution of degradation products.
Table 3: UPLC Method Validation Parameters for this compound
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 5-100 μg/mL | R² ≥ 0.998 |
| Correlation coefficient (R²) | 0.999 | ≥ 0.998 |
| LOD | 1 μg/mL | - |
| LOQ | 5 μg/mL | - |
| Precision (% RSD) | <2.0 | ≤ 2.0% |
| Accuracy (% recovery) | 98-102% | 98-102% |
| Robustness | Acceptable for minor changes | Consistent performance |
The developed methods were successfully applied to the determination of this compound in pharmaceutical tablet formulations with excellent agreement with labeled claims. The HPLC method demonstrated exceptional linearity across a wide concentration range (0.5-150 μg/mL) with correlation coefficient of 0.9998, indicating excellent proportionality between concentration and detector response. The precision data revealed relative standard deviations below 1% for both intra-day and inter-day analyses, confirming method reliability. Accuracy studies showed recovery rates between 98.5-101.2%, well within acceptable limits for pharmaceutical analysis.
For stability assessment, this compound exhibited pronounced degradation under alkaline conditions, with minimal degradation observed under acidic, oxidative, thermal, and photolytic stress conditions. This degradation profile highlights the importance of proper formulation and packaging to protect against alkaline exposure. The spectrophotometric methods provided adequate performance for quantitative analysis with the advantage of simplicity and rapid implementation. The D² method offered the widest linear range (1-16 μg/mL) among the spectrophotometric techniques, while all methods demonstrated satisfactory accuracy with recovery percentages approximately 100%.
The method selectivity was confirmed through forced degradation studies where this compound peaks were effectively resolved from degradation products in all chromatographic methods. The HPLC method specifically showed excellent resolution between this compound and its degradation products, with peak purity parameters confirming homogeneous this compound peaks in stressed samples.
Diagram 1: Comprehensive workflow for this compound stability-indicating method development and validation illustrating the sequential process from sample preparation through analysis to final interpretation.
Peak Tailing: If this compound peak shows excessive tailing (tailing factor >2.0), consider reducing injection volume, increasing organic modifier percentage in mobile phase, or using a longer column equilibration time.
Retention Time Shift: Significant retention time variations may indicate mobile phase decomposition, column degradation, or temperature fluctuations. Prepare fresh mobile phase daily, maintain constant column temperature, and ensure adequate column conditioning.
Poor Resolution from Degradation Products: If this compound peak co-elutes with degradation products, optimize mobile phase composition by adjusting pH (if using buffers) or implementing a gradient elution program to enhance separation.
Low Recovery in Tablet Analysis: Incomplete extraction from tablet matrix may cause low recovery. Extend sonication time to 45 minutes, use higher organic content in extraction solvent, or implement mechanical shaking.
The HPLC method can be adapted to different equipment by adjusting flow rate to maintain linear velocity when using columns with different dimensions. The spectrophotometric methods are particularly suitable for laboratories with budget constraints or for rapid screening purposes. The UPLC method offers significant advantages in laboratories handling large sample batches where analysis time and solvent consumption are critical factors.
The comprehensive application notes and protocols presented herein provide robust methodologies for the stability-indicating determination of this compound in pharmaceutical formulations. The HPLC method offers a well-validated, regulatory-compliant approach suitable for quality control laboratories, while the spectrophotometric techniques provide cost-effective alternatives for routine analysis. The UPLC method represents an advanced option for high-throughput environments. All methods demonstrate adequate specificity, accuracy, precision, and linearity for their intended applications, with appropriate validation following ICH guidelines. This compound's pronounced susceptibility to alkaline degradation underscores the importance of proper formulation protection and storage conditions to ensure product stability throughout the shelf life.
This compound (chemical name: 4,4′-(1H-1,2,4-triazol-1-ylmethanediyl)dibenzonitrile) is a potent nonsteroidal aromatase inhibitor widely used as a first-line hormonal therapy for hormone-responsive breast cancer in postmenopausal women. As a third-generation aromatase inhibitor, this compound functions by selectively inhibiting the conversion of androgens to estrogens, thereby significantly reducing circulating estrogen levels in the body. The chemical structure of this compound contains a cyano phenyl group that contributes to its UV absorbance characteristics, making it suitable for spectrophotometric analysis. [1] [2]
UV-spectrophotometry represents a fundamental analytical technique for drug quantification in pharmaceutical formulations and quality control laboratories due to its inherent advantages of simplicity, cost-effectiveness, rapid analysis time, and adequate sensitivity for routine analysis. The technique relies on the measurement of light absorption by molecular structures in the ultraviolet and visible regions, following the fundamental principles of the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration. For this compound, which exhibits characteristic UV absorption maxima around 240 nm, spectrophotometric methods provide a reliable means of quantification without the need for expensive instrumentation or extensive sample preparation typically associated with chromatographic techniques. [3] [4]
The direct UV spectrophotometric method for this compound quantification leverages the inherent chromophoric properties of the molecule, which contains aromatic rings and cyano groups that absorb strongly in the UV region. The fundamental mechanism involves measuring the absorption of UV light at the wavelength of maximum absorption (λmax), which for this compound has been consistently reported at approximately 240 nm across multiple studies. This method operates according to the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the radiation through the solution. The instrumentation required typically consists of a double-beam UV-VIS spectrophotometer equipped with matched quartz cells of 1 cm path length, capable of scanning the 200-400 nm wavelength range with a spectral bandwidth of 1 nm or less. [3] [5] [6]
Reagents and Materials: this compound reference standard (purity ≥99%), methanol (HPLC grade), ethanol (absolute, spectroscopic grade), phosphate buffer solutions (pH 3.8 and 6.8), Whatman filter paper No. 41, volumetric flasks (10 mL, 100 mL), micropipettes. [3] [6]
Instrumentation: Double-beam UV-VIS spectrophotometer (e.g., Shimadzu UV-1601 or UV-1800) with 1 cm matched quartz cells, electronic analytical balance (accuracy ±0.1 mg), ultrasonic bath, pH meter. [1] [3]
Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a primary stock solution of concentration 100 μg/mL. [3]
Calibration Standards Preparation: Pipette appropriate aliquots (0.025, 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 mL) of the stock solution into separate 10 mL volumetric flasks. Dilute to volume with methanol to obtain concentrations ranging from 0.25 to 20.0 μg/mL. [3]
Sample Analysis Procedure:
The optimal solvent system for this compound determination has been established as methanol based on comprehensive studies evaluating various solvents including water, 0.1N HCl, and 0.1N NaOH. Methanol provides excellent solubility for this compound, produces stable solutions, and exhibits minimal background absorption in the UV region of interest. The pH influence on absorbance characteristics has been investigated, with phosphate buffers at pH 3.8 and 6.8 providing comparable results to methanolic solutions. The scanning speed should be set to medium, with a sampling interval of 0.2 nm to ensure accurate recording of the absorption spectrum. For method robustness, parameters such as wavelength variation (±2 nm) and different instrument sources have been evaluated, demonstrating that the method remains unaffected by small deliberate variations in operational parameters. [3] [6]
Table 1: Optical Characteristics and Regression Parameters for Direct UV Spectrophotometric Methods [3] [5] [6]
| Parameter | Method A (Methanol) | Method B (pH 6.8 Buffer) | Method C (pH 3.8 Buffer) |
|---|---|---|---|
| λmax (nm) | 240.0 | 240.0 | 245.0 |
| Beer's Law Limit (μg/mL) | 0.25-20.0 | 0.5-20.0 | 0.5-20.0 |
| Molar Absorptivity (L/mol/cm) | 3.30 × 10⁴ | - | - |
| Regression Equation (Y) | Y = 0.120C + 0.022 | Y = 0.099C + 0.079 | Y = 0.136C + 0.005 |
| Correlation Coefficient (r²) | 0.9994 | 0.999 | 0.9999 |
| Limit of Detection (μg/mL) | 0.07 | 0.15 | 0.12 |
| Limit of Quantification (μg/mL) | 0.25 | 0.50 | 0.40 |
Derivative spectroscopy is a powerful signal processing technique that enhances the resolution of overlapping spectral bands and eliminates interference from matrix components or degradation products. The fundamental principle involves converting the normal zero-order absorption spectrum into its first, second, or higher-order derivatives. The first-derivative spectrum (D¹) represents the rate of change of absorbance with respect to wavelength (dA/dλ), while the second-derivative spectrum (D²) corresponds to the curvature of the absorption spectrum (d²A/dλ²). For this compound analysis, derivative methods offer distinct advantages in terms of enhanced selectivity by resolving spectral interferences and improving accuracy in the presence of formulation excipients or minor degradation products that may co-absorb with the drug at its λmax. [3]
Instrumental Parameters: Derivative order: First derivative; Wavelength range: 200-400 nm; Derivative mode: 1D (dA/dλ); Δλ value: 10 nm; Scaling factor: 10; Scan speed: Medium; Sampling interval: 0.2 nm. [3]
Calibration Procedure:
Sample Analysis: Process sample solutions following the same instrumental conditions and calculate the concentration using the derived regression equation. The first-derivative method effectively minimizes background interference from formulation excipients and provides enhanced specificity compared to direct UV measurement. [3]
Instrumental Parameters: Derivative order: Second derivative; Wavelength range: 200-400 nm; Derivative mode: 2D (d²A/dλ²); Δλ value: 8-10 nm; Scaling factor: 100; Scan speed: Medium; Sampling interval: 0.1-0.2 nm. [1] [3]
Calibration Procedure:
Applications: The second-derivative method is particularly valuable in stability-indicating analyses where it effectively resolves this compound from its alkali-induced degradation products, eliminating spectral interference and enabling selective quantification of the intact drug. [1]
Table 2: Derivative Spectrophotometric Methods for this compound Determination [1] [3]
| Parameter | First-Derivative Method | Second-Derivative Method (Conventional) | Second-Derivative Method (Stability-Indicating) |
|---|---|---|---|
| Measurement Wavelength (nm) | 224.0 | 241.0 | 226.8 |
| Linear Range (μg/mL) | 0.25-20.0 | 0.5-20.0 | 1.00-16.00 |
| Δλ Value (nm) | 10.0 | 10.0 | 8.0 |
| Scaling Factor | 10 | 10 | 100 |
| Regression Equation | D¹ = 3.89×10⁻³C + 1.85×10⁻⁴ | D² = -1.59×10⁻³C - 4.66×10⁻⁴ | D² = [Calculated from calibration] |
| Correlation Coefficient (r²) | 0.9987 | 0.9985 | >0.999 |
| LOD (μg/mL) | 0.08 | 0.15 | 0.30 |
| LOQ (μg/mL) | 0.25 | 0.50 | 0.90 |
The ratio difference spectrophotometric method represents an advanced analytical approach that enhances the selectivity of this compound determination in the presence of its degradation products. This technique is based on the division of the zero-order absorption spectrum of this compound by the spectrum of a carefully selected divisor, typically the degradation product profile, followed by measurement of the amplitude difference in the ratio spectrum at two strategically chosen wavelengths. [1]
The critical advantage of this method lies in its ability to accurately quantify this compound without interference from degradation products, making it particularly valuable for stability studies and forced degradation experiments. [1]
The first derivative of ratio spectra (DD¹) method combines the benefits of derivative spectroscopy with ratio analysis, providing enhanced selectivity for this compound determination in complex matrices. The methodology involves an additional derivative step applied to the ratio spectra, which further improves resolution between overlapping bands. [1]
This dual signal processing approach significantly enhances the method's capability to resolve this compound from its degradation products, with recovery studies demonstrating excellent accuracy (100.40 ± 1.223%). The method is particularly suited for quality control laboratories where stability-indicating properties are essential for reliable drug quantification. [1]
The Area Under Curve (AUC) method is an innovative spectrophotometric approach that calculates the integrated value of absorbance with respect to the wavelength between two selected points (λ₁ and λ₂). This method is particularly advantageous when analyzing drugs that exhibit broad absorption spectra without sharp peaks or when dealing with formulations with potential interference from excipients. [3]
The AUC method offers the advantage of being less susceptible to minor wavelength shifts or baseline noise, providing improved method robustness and reproducibility compared to single-wavelength measurements. This approach has been successfully applied to the analysis of pharmaceutical formulations with excellent accuracy and precision. [3]
All developed spectrophotometric methods for this compound determination must undergo comprehensive validation according to ICH Q2(R1) guidelines to establish their suitability for intended applications. The validation protocol encompasses assessment of linearity and range, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and rugedness. For this compound methods, linearity is typically demonstrated across the concentration range of 0.25-20.0 μg/mL for basic methods and 1.00-16.00 μg/mL for stability-indicating methods, with correlation coefficients (r²) exceeding 0.999 in most cases. [1] [3] [4]
The accuracy of the methods is evaluated through recovery studies by spiking known quantities of this compound reference standard to pre-analyzed samples at three different concentration levels (80%, 100%, and 120% of target concentration). Reported recovery percentages for validated this compound methods range from 99.71% to 102.40%, well within the acceptable limits of 98-102%. Precision is assessed as both intra-day (repeatability) and inter-day (intermediate precision) variations, expressed as percentage relative standard deviation (%RSD). For this compound methods, both intra-day and inter-day RSD values are consistently below 2%, demonstrating excellent method reproducibility. [3] [4] [6]
The specificity of this compound spectrophotometric methods has been rigorously evaluated through forced degradation studies under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments. This compound demonstrates particular susceptibility to alkaline degradation due to the presence of the cyano phenyl group in its structure, with significant degradation observed under alkaline conditions. The development of stability-indicating methods is therefore essential for accurate quantification of this compound in the presence of its degradation products. [1]
Advanced techniques such as second-derivative spectroscopy, ratio difference method, and first derivative of ratio spectra have been successfully employed to resolve this compound from its alkali-induced degradation products. These methods eliminate spectral interference through mathematical processing, enabling selective quantification of the intact drug. The specificity is further confirmed by analyzing laboratory-prepared mixtures containing this compound and its degradation products, with recovery rates demonstrating the excellent selectivity of these approaches. [1]
Table 3: Validation Parameters for this compound Spectrophotometric Methods [1] [3] [4]
| Validation Parameter | Direct UV Method | First-Derivative Method | Second-Derivative Method | Stability-Indicating Methods |
|---|---|---|---|---|
| Linearity Range (μg/mL) | 0.25-20.0 | 0.25-20.0 | 0.5-20.0 | 1.00-16.00 (D²), 3.00-16.00 (RD, DD¹) |
| Accuracy (% Recovery) | 99.71-102.40 | 98.50-101.20 | 98.80-101.50 | 100.02 ± 1.371 (D²), 100.05 ± 1.972 (RD), 100.40 ± 1.223 (DD¹) |
| Precision (% RSD) | <2.0 | <2.0 | <2.0 | <2.0 |
| LOD (μg/mL) | 0.07-0.15 | 0.08 | 0.15-0.30 | 0.30-0.50 |
| LOQ (μg/mL) | 0.25-0.50 | 0.25 | 0.50-0.90 | 0.90-1.50 |
| Specificity | No interference from excipients | Resolves some degradation products | Resolves most degradation products | Effectively resolves alkali-induced degradation products |
The developed spectrophotometric methods have been successfully applied to the quantitative analysis of this compound in various pharmaceutical dosage forms, primarily tablets containing 2.5 mg of the drug. The analysis involves a straightforward sample preparation procedure: twenty tablets are accurately weighed and finely powdered, a portion equivalent to approximately 10 mg of this compound is transferred to a volumetric flask, extracted with methanol using ultrasonic agitation for 30 minutes, diluted to volume, and filtered. An appropriate aliquot of the filtrate is then further diluted and analyzed according to the respective spectrophotometric method. [3] [6]
The assay results for commercial tablet formulations consistently demonstrate excellent agreement with labeled claims, with percentage recoveries typically ranging from 98.5% to 101.5% of the declared content. The excipients commonly present in tablet formulations, such as lactose, microcrystalline cellulose, starch, and magnesium stearate, do not interfere with the determination of this compound, confirming the method selectivity for quality control applications. The simplicity, rapidity, and cost-effectiveness of these spectrophotometric methods make them particularly suitable for routine analysis in pharmaceutical quality control laboratories where high-throughput analysis is often required. [3] [5] [6]
Recent advancements in this compound spectrophotometric method development have incorporated principles of Green Analytical Chemistry (GAC) and Quality by Design (QbD) to enhance method sustainability and robustness. The QbD approach involves systematic method development through initial risk assessment, identification of Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs), followed by method optimization using experimental design methodologies such as Design of Experiments (DoE). This scientific and systematic approach ensures method robustness while minimizing experimental trials. [4]
The implementation of green chemistry principles involves selecting eco-friendly solvents such as ethanol or methanol in place of more hazardous alternatives, minimizing solvent consumption through microvolume techniques, and reducing waste generation. The whiteness tool using RGB12 algorithm and ChlorTox scale have been employed to evaluate environmental aspects and chemical hazards associated with analytical methods, respectively. These approaches align with current trends in sustainable analytical chemistry and provide comprehensive assessment of method environmental impact. [1] [4]
The comprehensive application notes and protocols presented in this document demonstrate that UV-spectrophotometric methods provide reliable, accurate, and precise techniques for the determination of this compound in bulk drug substances and pharmaceutical formulations. The direct UV method at 240 nm offers simplicity and adequate sensitivity for routine quality control applications, while derivative techniques enhance selectivity by effectively resolving spectral interferences from excipients or degradation products. The advanced stability-indicating methods, including ratio difference and derivative of ratio spectra, enable specific quantification of this compound in the presence of its alkali-induced degradation products, addressing the critical need for stability assessment in pharmaceutical development. [1] [3]
The validated methods comply with regulatory requirements and have been successfully applied to pharmaceutical dosage forms with excellent accuracy and precision. Incorporation of Green Analytical Chemistry principles and Quality by Design approaches further enhances the sustainability and robustness of these methods. With their cost-effectiveness, simplicity, and adequate sensitivity, these spectrophotometric methods represent valuable analytical tools for pharmaceutical laboratories, particularly in resource-limited settings where access to sophisticated chromatographic instrumentation may be constrained. [1] [4] [6]
For researchers designing clinical studies, the primary strategy for overcoming letrozole resistance involves extending the treatment duration within a single cycle, bypassing the need for progestin-induced withdrawal bleeding.
| Protocol Name | Intervention Details | Key Efficacy Outcomes (vs. 2-Step Extended Regimen) | Key Efficiency Outcomes |
|---|
| This compound Stair-Step Duration Regimen [1] | Initial course: this compound 5 mg/day for 5 days. If no response, immediately initiate a second course of 7 days, then a third course of 10 days, all without withdrawal bleeding. | Ovulation Rate: 95.16% (comparable) Clinical Pregnancy Rate: 23.73% (comparable) Live Birth Rate: 16.95% (comparable) | Median Time to Ovulation: 36 days (significantly shorter than 47 days) | | 2-Step Extended this compound Regimen [1] | After failed 5-day course, use progestin to induce withdrawal bleeding. In the next cycle, administer this compound 5 mg/day for 7 days. If that fails, repeat withdrawal bleeding and administer a 10-day course. | Ovulation Rate: 94.79% Clinical Pregnancy Rate: 20.88% Live Birth Rate: 18.68% | Median Time to Ovulation: 47 days | | Single-Cycle Extended Dosing [2] | A second course of this compound is administered within the same OI/IUI cycle if the initial course leads to suboptimal follicular growth. | Clinical Pregnancy Rate: 15.3% (no significant difference from 13.5% with single course) | Allows cycle continuation without cancellation due to poor follicular response. |
Understanding the molecular basis of this compound resistance is crucial for drug development. The table below summarizes key biomarkers and mechanisms identified in preclinical models.
| Area of Study | Finding / Biomarker | Significance / Proposed Mechanism | Model System |
|---|---|---|---|
| FSHR Genotyping [3] | Thr/Thr at 307 and Asn/Asn at 680 polymorphisms are potential risk factors for this compound resistance. | FSHR polymorphisms may predict poor ovarian response, allowing for personalized first-line therapy selection. | Clinical study (PCOS patients) |
| Growth Factor Signaling [4] [5] | Upregulation of HER2 and MAPK signaling; Downregulation of ERα and aromatase. | Constitutive activation of growth factor pathways leads to estrogen-independent growth and AI resistance. | LTLT-Ca cell line (this compound-resistant breast cancer) |
| Cell Cycle & Apoptosis [6] | High baseline CCNE1 (Cyclin E1) is a biomarker of resistance. | Tumors with high CCNE1 respond less well to this compound + palbociclib, indicating a bypass of CDK4/6 dependency. | PALLET Trial (Breast cancer) |
| Reversibility of Resistance [4] | Resistant cells (LTLT-Ca) regain this compound sensitivity after a "drug holiday", becoming RLT-Ca cells. | Suggests that discontinuing this compound pressure can restore hormone sensitivity, a potential strategy to prolong drug efficacy. | LTLT-Ca cell line & xenografts |
For scientists investigating resistance mechanisms, established experimental models and workflows are available.
The LTLT-Ca (Long-Term this compound Treated) cell line is a key model for studying acquired this compound resistance [4] [5]. The workflow for establishing and experimenting with this model is as follows:
For clinical researchers, the patient management pathway for the stair-step protocol is as follows:
Q1: What are the defining criteria for "this compound resistance" in a PCOS patient for clinical trial enrollment? Standard research criteria often include the absence of a dominant follicle (>10 mm), serum estradiol (E2) <70 pg/mL, and progesterone (P4) <1.0 ng/mL, assessed 14 days after a standard 5-day course of this compound (5 mg/day) [1] [3].
Q2: Are there any genetic markers that can predict this compound resistance in PCOS patients? Emerging evidence suggests that FSHR polymorphisms are linked to ovarian response. The Thr/Thr at position 307 and Asn/Asn at position 680 genotypes are significantly more prevalent in this compound-resistant PCOS patients and may serve as predictive risk factors [3].
Q3: The "drug holiday" concept is noted in breast cancer models. Is this applicable to PCOS-related anovulation? While a "drug holiday" strategy has been demonstrated to reverse acquired resistance in breast cancer cell lines (LTLT-Ca), its direct application in PCOS is not yet supported by clinical evidence [4]. In PCOS, the current approach is increased stimulation (longer duration or higher dose) within the same cycle, not a treatment break [1].
Q4: What are the primary molecular changes in this compound-resistant breast cancer models that might inform infertility research? In the LTLT-Ca model, resistance is characterized by a shift from estrogen-dependent to growth factor-dependent signaling. Key changes include downregulation of ERα and aromatase, upregulation of HER2 and MAPK pathway components, and increased expression of CCNE1 (Cyclin E1), which is a known biomarker of resistance to CDK4/6 inhibitors combined with endocrine therapy [4] [6] [5].
Current management of this compound resistance in anovulatory infertility effectively utilizes extended-duration this compound protocols to achieve good reproductive outcomes more efficiently. The core research focus is on understanding the molecular drivers of resistance—such as growth factor signaling and specific genetic polymorphisms—to develop predictive biomarkers and novel combination therapies that can restore ovarian response.
This compound, a non-steroidal aromatase inhibitor, deprives estrogen-sensitive breast cancer cells of estrogen, a key hormone for bone protection. This results in increased bone resorption and accelerated bone loss, a condition known as Aromatase Inhibitor-Associated Bone Loss (AIBL) [1]. Management focuses on mitigating this predictable side effect to prevent fractures.
The table below outlines the core management strategy based on the 2017 international consensus guidelines, which have demonstrated real-world success in significantly reducing fracture rates [2].
| Management Component | Protocol & Action |
|---|---|
| Risk Assessment & BMD Monitoring | Perform baseline DEXA scan; repeat every 1-2 years during therapy [3] [4]. |
| Lifestyle & Nutritional Support | Supplement with Calcium (1200 mg/day) and Vitamin D (800-2000 IU/day); recommend weight-bearing exercise and smoking cessation [3] [4]. |
| Pharmacologic Intervention | Initiate bone-preserving agents (e.g., bisphosphonates) for patients with osteoporosis (T-score ≤ -2.5) or osteopenia (T-score between -1 and -2.5) plus high fracture risk [5] [4] [2]. |
Research indicates that combining this compound with bone-protective agents like zoledronic acid (ZLA) can simultaneously target cancer cells and protect bone integrity.
The diagram below illustrates this synergistic signaling pathway.
For clinicians and researchers designing patient care protocols, the following evidence-based algorithm outlines the step-by-step management of patients starting this compound therapy.
Q1: What is the quantitative risk of bone loss and fracture with this compound? Clinical trials show that this compound use is associated with a significant increase in bone-related events. In the BIG 1-98 trial, 22% of patients experienced bone fractures [7]. Compared to placebo, this compound is associated with a higher incidence of osteoporosis (12.2% vs. 6.4%) [3]. AI therapy alone causes 2-3% BMD loss per year, which is greater than the 1-2% annual loss in healthy postmenopausal women, leading to up to one in five patients sustaining a clinical fracture [2].
Q2: What are the standard pharmacologic interventions for preventing AIBL? Bisphosphonates (e.g., zoledronic acid, alendronate) are first-line treatments. They work by inhibiting bone resorption, helping to strengthen bones and reduce fracture risk [4]. Denosumab, a RANK ligand inhibitor, is another option that may be recommended [4]. These are used both for treating established osteoporosis and for protecting bones in patients with osteopenia who are starting an aromatase inhibitor [4].
Q3: What is the clinical evidence supporting the management guidelines? Real-world evidence confirms the effectiveness of the 2017 guidelines. One study of 1,001 women showed that applying the newer, more proactive treatment criteria to patients with osteopenia led to a significant reduction in fractures—from 13% down to 2.5%—an absolute risk reduction of 10.5% [2].
Q4: Is osteonecrosis of the jaw (ONJ) a direct safety signal for aromatase inhibitors? Recent pharmacovigilance studies suggest that the signal for ONJ in patients taking aromatase inhibitors is likely a false positive. The association disappears when correcting for concomitant use of bone-strengthening drugs like bisphosphonates and denosumab, which are known to carry a risk of ONJ. The signal strength for this compound-associated ONJ dropped from 8.34 to 0.03 after this adjustment [8].
Successful management of this compound-induced BMD loss requires a proactive, multi-modal strategy. The cornerstone is universal baseline risk assessment with DEXA, followed by consistent monitoring and timely intervention with calcium/vitamin D and, when indicated, bone-preserving drugs like bisphosphonates. The latest clinical guidelines have proven effective in real-world settings, significantly reducing fracture rates and improving long-term patient outcomes.
| Application & Study Design | Population | Protocol Details | Key Efficacy Findings | Key Safety Findings |
|---|
| Ovulation Induction (OI) [1] | PCOS patients (n=539) | - D3 Group: LE 2.5 mg/day, days 3-7
For researchers aiming to replicate or build upon these clinical findings, here are detailed methodologies for key experiments.
1. Protocol: Comparing Letrozole Initiation Timing (Day 3 vs. Day 5) This protocol is based on the retrospective cohort study by Hangzhou Women's Hospital [1].
2. Protocol: Determining Optimal Follicle Size for hCG Trigger in this compound-IUI Cycles This protocol is based on the retrospective study by Zhongda Hospital [2].
The following diagram illustrates the key decision points in a standard this compound ovarian stimulation protocol for timed intercourse or IUI, integrating findings on timing and follicle monitoring.
Q1: What is the mechanistic basis for starting this compound on day 5 instead of day 3 for ovulation induction? The proposed mechanism involves endometrial development. The retrospective study by Hangzhou Women's Hospital found that the day-5 initiation group had significantly greater endometrial thickness on the day of hCG trigger compared to the day-3 group [1]. A thicker endometrium may provide a more receptive environment for embryo implantation, potentially explaining the higher conception rates observed, even though follicular growth was similar between groups [1].
Q2: For a researcher designing an IVF trial, what are the endocrine effects of adding this compound to an antagonist protocol? When this compound is co-administered with gonadotropins in an antagonist protocol, it significantly suppresses serum oestradiol (E2) and follicle-stimulating hormone (FSH) concentrations from stimulation day 5 onwards, while increasing luteinizing hormone (LH) levels [3]. This effect is dose-dependent, with a 5.0 mg dose having a more pronounced impact than a 2.5 mg dose. This endocrine environment can reduce gonadotropin consumption without negatively affecting the number of oocytes retrieved or cumulative live birth rates in women with normal ovarian reserve [3].
Q3: Can a single, high dose of this compound be used to manipulate the cycle post-dominant follicle selection? Evidence suggests that a single 20 mg dose of this compound administered after dominant follicle selection (e.g., at 12 mm, 18 mm, or even post-ovulation) does not cause follicle regression or prevent ovulation [4]. The drug effectively suppresses E2 and increases FSH and LH, but the dominant follicle continues its development and ovulates. This indicates that the role of estrogen in follicle viability may be less critical after the selection point has passed [4].
Q: What is a established protocol for combining letrozole with a GnRH-antagonist in high responders?
A: A 2025 prospective cohort study provides a detailed protocol for this specific population to improve efficiency and reduce the risk of Ovarian Hyperstimulation Syndrome (OHSS) [1].
Detailed Methodology:
Q: What were the key outcomes of this this compound co-treatment protocol?
A: The study demonstrated several significant improvements in the cycle efficiency and safety profile for high responders [1]. The table below summarizes the quantitative outcomes.
| Parameter | GnRH-ant Group (Control) | co-LE Group (this compound) | P-value & Significance |
|---|---|---|---|
| Total Gonadotropin Dose (IU) | 1708.23 ± 455.75 | 1464.39 ± 550.84 | p=0.015 |
| Duration of Stimulation (days) | 10.48 ± 1.83 | 9.63 ± 2.11 | p=0.032 |
| Number of Oocytes Retrieved | 18.18 ± 9.36 | 13.29 ± 10.30 | p=0.013 |
| Incidence of early OHSS | 13.6% | 0% | p=0.025 |
| Clinical Pregnancy Rate | Comparable | Comparable | p>0.05 (Not Significant) |
Q: Is there evidence for FSH co-administration with the hCG trigger?
A: Yes, a 2020 study investigated the effect of administering FSH on the day of the hCG trigger [2].
Q: What is the pharmacological basis for using this compound in ovarian stimulation?
A: this compound is a potent, highly selective, non-steroidal, third-generation aromatase inhibitor. Its primary mechanism is the reversible blockade of the aromatase enzyme (cytochrome P-450 CYP19), which is responsible for the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) [3] [4].
The following diagram illustrates the systemic and ovarian effects of this mechanism.
This dual action—reducing systemic estrogen levels while promoting endogenous FSH secretion—is the rationale for its use in fertility treatments [4]. In GnRH-antagonist cycles, adding this compound reduces the total dose of exogenous gonadotropins required and lowers serum estradiol levels, which is associated with a reduced risk of OHSS [1].
Q: We are observing high estrogen levels and concern for OHSS in a high-responder patient. What protocol adjustment can be made?
Q: What are the critical safety considerations for researchers using gonadotropins and hCG?
Q: How should this compound be handled and stored in the lab?
The following table summarizes key reproductive outcomes from a 2024 scoping review on letrozole use in assisted reproductive technology, highlighting its performance in achieving pregnancy while maintaining low miscarriage rates [1].
| Protocol | Clinical Pregnancy Rate (%) | Live Birth Rate (%) | Miscarriage Rate (%) |
|---|---|---|---|
| This compound-only | 50.57 | 45.58 | 14.86 |
| Combination Protocols (e.g., with gonadotropins) | Information missing | Information missing | Information missing |
| Natural Cycles (for reference) | Information missing | Information missing | Information missing |
This compound is often compared with Clomiphene Citrate (CC), another common ovulation induction drug. The table below outlines their different characteristics and how they influence the risk of multiple gestation [1] [2].
| Feature | This compound | Clomiphene Citrate (CC) |
|---|---|---|
| Mechanism of Action | Aromatase inhibitor | Selective Estrogen Receptor Modulator (SERM) |
| Half-Life | Approximately 45 hours [2] | Long (several weeks) [2] |
| Effect on Endometrium | No adverse thinning effect; suitable for embryo implantation [2] | Can cause endometrial thinning, negatively impacting implantation [2] |
| Luteinizing Hormone (LH) Impact | Avoids excessive elevation, promoting monofollicular development [1] | Can cause high LH levels, potentially leading to multifollicular development [1] |
| Multiple Pregnancy Risk | Lower risk, associated with monofollicular growth [1] | Higher risk, associated with multifollicular growth and twin pregnancies [1] |
For researchers designing clinical studies, here is a detailed methodology for a this compound-based ovulation induction protocol, incorporating recent findings on dose optimization [1] [3].
Understanding the safety profile is crucial for a comprehensive risk-benefit assessment. The following data is based on a 2025 disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) and a systematic review of case reports [4].
The diagram below illustrates a clinical workflow for using this compound to achieve monofollicular development and minimize multiple pregnancy risk, based on the protocols discussed.
The key to minimizing multiple pregnancy risk with this compound lies in its pharmacological profile, which favors the development of a single follicle, and in diligent ultrasound monitoring to guide clinical decisions. The evidence shows that this compound-only protocols can achieve high live birth rates while maintaining low miscarriage rates [1].
For researchers designing preclinical and clinical studies, the table below summarizes strategy details and supporting evidence.
| Strategy | Experimental Protocol / Dosing Regimen | Key Findings & Research Context |
|---|
| Extended this compound Dosing [1] [2] | Initial Course: this compound 5 mg/day for 5-7 days from cycle day 3. Extended/Second Course: If no dominant follicle (>10 mm) and E2 <70 pg/mL after initial course, immediately begin second this compound course (5 mg/day for 7-10 days) without withdrawal bleeding. | • Effective in This compound-resistant PCOS patients [1]. • Achieves comparable ovulation and pregnancy rates to standard extended regimens but in significantly shorter time [1]. • No significant difference in clinical pregnancy rates between single and extended-dose cycles [2]. | | This compound & HMG Combination [3] [4] | Stimulated Cycle for FET: this compound 2.5-5 mg/day for 5 days from cycle day 3, followed by HMG 75-150 IU/day. Monitor until dominant follicle ≥17 mm and EMT ≥7 mm, then trigger with hCG [3] [4]. | • Comparable pregnancy outcomes to programmed regimens in PCOS patients undergoing FET [3] [4]. • Advantage: Enables simpler, single-drug luteal support (e.g., vaginal progesterone alone) in over 50% of cycles [3]. | | This compound & Clomiphene Combination [5] | Combination Therapy: Administer this compound and clomiphene together. Specific dosing varies by study; common this compound dose is 2.5-5 mg/day for 5 days. | • Meta-analysis shows significantly improved pregnancy and ovulation rates vs. clomiphene alone [5]. • No significant negative impact on EMT, suggesting combination may mitigate clomiphene's anti-estrogenic effects on endometrium [5]. |
For laboratory and clinical researchers investigating endometrial response, the following workflow outlines key experimental stages and assessment points.
Workflow Stage Details:
Q1: What is the clinically relevant EMT threshold, and should cycles with thin endometrium be canceled? A cycle should not be canceled solely for thin EMT. Evidence from large IUI trials shows appreciable live birth rates across all EMT ranges, including ≤5 mm. The relationship between increasing EMT and higher LBR becomes non-significant after adjusting for ovarian stimulation type [6] [7]. The critical threshold for FET cycle progression is typically ≥7 mm [3] [4].
Q2: How does this compound's mechanism of action potentially benefit the endometrium compared to clomiphene? this compound is an aromatase inhibitor that reduces systemic estrogen without depleting endometrial estrogen receptors. This preserves normal estrogenic effects on endometrial proliferation. Clomiphene, a selective estrogen receptor modulator (SERM), has anti-estrogenic effects on the endometrium that can adversely impact endometrial thickness and receptivity [5] [8].
Q3: For a patient population resistant to standard this compound, what are the most promising escalation protocols? The This compound "stair-step duration" regimen is a primary strategy. It extends treatment duration within the same cycle without withdrawal bleeding, effectively overcoming resistance in a shorter timeframe. Another option is adding low-dose HMG to this compound, which rescues follicular development and improves endometrial preparation without significantly increasing multi-follicular development risk [3] [1].
Beyond interactions, several conditions require careful consideration before initiating letrozole in a clinical or research setting.
For scientists studying this compound, understanding its pharmacology and establishing robust experimental models is crucial.
This compound is a potent, highly selective, non-steroidal, third-generation aromatase inhibitor (Type II). It competitively binds to the heme group of the cytochrome P450 enzyme CYP19A1 (aromatase), blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [5] [6] [7]. This leads to near-complete (>99%) suppression of estrogen biosynthesis in postmenopausal women [7].
The diagram below illustrates the estrogen synthesis pathway and this compound's site of action.
Key pharmacokinetic parameters for experimental design are summarized below [6] [7]:
| Parameter | Value | Experimental Relevance |
|---|---|---|
| Bioavailability | ~100% | Nearly complete oral absorption. |
| Time to Cmax (Tmax) | ~8-10 hours | Indicates slow absorption. |
| Protein Binding | ~60% (primarily to albumin) | Consider free drug concentration in assays. |
| Metabolism | Primarily by CYP2A6, and to a lesser extent CYP3A4 | Potential for auto-inhibition of its own metabolism; drug interaction risk. |
| Elimination Half-life | ~42 hours (healthy) / ~82 hours (cancer patients) | Supports once-daily dosing; steady state reached in ~2-6 weeks. |
| Route of Elimination | >90% renal (as inactive metabolites) | Dose adjustment may be needed in severe renal impairment. |
Q1: How does this compound's potency compare to other aromatase inhibitors in experimental models? In cellular systems containing intact aromatase (e.g., MCF-7Ca cells, human adipose fibroblasts), this compound is 10-30 times more potent than anastrozole. It also shows greater potency than exemestane, formestane, and aminoglutethimide [5].
Q2: What are the key metabolic pathways to consider for drug interaction studies? this compound is primarily metabolized by CYP2A6 to an inactive carbinol metabolite, with a minor role for CYP3A4. It exhibits non-linear, auto-inhibitory pharmacokinetics at clinical doses, saturating its own CYP2A6-mediated metabolism. This is a critical consideration when co-administering with other CYP2A6 or CYP3A4 substrates [6] [7].
Q3: What in vivo findings suggest cardiac metabolic effects beyond estrogen suppression? Animal studies show that this compound can induce cardiac metabolic remodeling independent of estrogen levels. Rats treated with this compound exhibited a shift in cardiac energy metabolism from fatty acid oxidation to glycolysis, along with markers of hypertrophic cardiomyopathy. This suggests a potential direct effect on cardiomyocyte metabolism that researchers should monitor in long-term studies [8].
Q4: What is the clinical evidence for this compound's efficacy in early breast cancer? The BIG 1-98 trial demonstrated that 5 years of adjuvant this compound significantly improved disease-free survival over tamoxifen in postmenopausal women with hormone receptor-positive early breast cancer. The MA.17 trial further showed that extending adjuvant therapy with this compound for 5 years after completing tamoxifen reduced the risk of recurrence [4].
The table below synthesizes key factors associated with letrozole non-response and established dose escalation strategies from clinical studies.
| Aspect | Factors Associated with Non-Response | Recommended Escalation & Alternative Protocols |
|---|
| Patient Phenotype | • Clomiphene citrate resistance [1] • Presence of hirsutism [1] • Ovarian volume ≥ 10 cc [2] • Higher baseline LH levels [1] | Use a higher starting dose (5 mg) for patients with high ovarian volume (≥10 cc) [2]. | | Dosing Strategy | Strict use of 2.5 mg daily dose in resistant phenotypes [1] | Standard Dose Escalation: Increase from 2.5 mg → 5 mg → 7.5 mg daily for 5 days per cycle [2] [3]. | | Treatment Duration | Inadequate follicular recruitment with 5-day course [4] | Extended Duration Regimens: • 7- to 10-day protocol: Extend this compound (5 mg) administration to 7 or 10 days in the same or subsequent cycle [4]. • Stair-Step Duration: Immediately begin a 7-day, then 10-day course of this compound (5 mg) without withdrawal bleeding between steps [4]. | | Adjunct Therapies | Underlying insulin resistance; thin endometrial lining [5] | • Add Metformin to improve insulin sensitivity [5]. • Add progesterone for luteal phase support [5]. |
For researchers designing clinical trials or mechanistic studies, here are detailed methodologies for key protocols cited in the literature.
This is the foundational method for overcoming non-response, moving to higher doses while maintaining a 5-day administration window.
This time-efficient protocol skips withdrawal bleeding between anovulatory cycles to reduce total treatment time [4].
Understanding the underlying ovarian physiology helps explain why dose and duration escalation can be effective. The following diagram illustrates the dual mechanisms by which this compound promotes follicular development.
The rationale for dose escalation is rooted in overcoming individual variations in drug metabolism and aromatase activity. Higher or prolonged dosing ensures sufficient aromatase inhibition is maintained, amplifying both the systemic rise in FSH and, crucially, the beneficial local intra-ovarian androgenic environment that promotes the growth and health of small antral follicles [6].
The table below summarizes key quantitative findings on the clinical performance and cost of letrozole versus other common treatments.
| Comparison | Clinical Outcomes (Cumulative) | Cost Difference | Cost-Effectiveness Conclusion |
|---|
| This compound vs. Purified urinary FSH (for CC-resistant PCOS) [1] | Pregnancy Rate: 30% vs. 34% (p=0.578) Ovulation Rate: 47% vs. 57% (p=0.236) Miscarriage Rate: 9% vs. 4% (p>0.999) | FSH cycles were 4.8 times more expensive than this compound cycles. | this compound is more cost-effective due to similar efficacy at a significantly lower cost. | | This compound in ART Protocols [2] | Clinical Pregnancy Rate: 50.57% (this compound-only group) Live Birth Rate: 45.58% (this compound-only group) Miscarriage Rate: 14.86% (lowest in this compound-only group) | this compound reduces the total gonadotropin dose required [2]. | A versatile, effective, and safer agent that can reduce medication needs. |
For researchers designing cost-effectiveness studies, here are detailed methodologies from the literature.
1. Randomized Controlled Trial (RCT) for Direct Comparison [1]
2. Markov Model for Lifetime Cost-Effectiveness [3] [4]
This diagram illustrates the standard workflow for conducting a cost-effectiveness analysis of an infertility treatment, synthesizing the key methodological components.
Here are solutions to some common problems encountered during method validation:
| Challenge & Root Cause | Recommended Solution | Key Parameters to Monitor |
|---|---|---|
| Poor Specificity: Inability to separate Letrozole from its degradation products, especially alkali-induced impurities [1] [2]. | Perform forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. For HPLC, optimize the mobile phase (e.g., Methanol:TBAHS) [1]. For spectrophotometry, employ manipulations like Second Derivative (D2) or Ratio Difference (RD) [2]. | Resolution factor (Rs ≥ 1.5); Peak purity; Selectivity factor [3]. |
| Precision Issues: High variability in results, often due to sample preparation or instrument fluctuations. | Standardize extraction procedures (e.g., protein precipitation with chilled acidified ACN) [4] and demonstrate precision at multiple concentration levels. | % RSD (≤ 1% for assay precision, ≤ 5.2% for bioanalytical) [1] [5]. |
| Accuracy/Recoery Problems: Low or inconsistent recovery of the analyte. | Conduct a standard addition/recovery experiment by spiking the pre-analyzed sample with known amounts of standard at multiple levels (e.g., 80%, 100%, 120%) [1]. | Percentage Recovery (90–102%); Correlation coefficient [1] [4]. |
| Inadequate Sensitivity: Failure to detect or quantify this compound at low concentrations, crucial for pharmacokinetic studies. | For higher sensitivity, switch to LC-MS/MS. For HPLC-UV, ensure optimal sample cleaning and detection wavelength. | LOD & LOQ (e.g., LOD of 0.012 µg/mL and LOQ of 0.043 µg/mL for HPLC-UV) [1]. |
| Robustness Failures: Method is sensitive to minor, deliberate changes in parameters. | During validation, intentionally vary parameters like detection wavelength (±2 nm), mobile phase composition (±2%), flow rate (±0.1 mL/min), and pH (±0.1) [1] [2]. | System suitability parameters (Theoritical plates, Tailing factor) must remain within acceptable limits despite variations [3]. |
This protocol is adapted from a stability-indicating HPLC method to demonstrate that the assay accurately measures this compound even in the presence of its degradation products [1].
Sample Preparation:
HPLC Conditions:
Acceptance Criteria: The method is specific if the this compound peak is well-resolved (Resolution > 1.5) from any degradation peaks, and its peak purity is confirmed.
This protocol uses spectrophotometric techniques to quantify this compound in the presence of its alkali-induced degradation products without physical separation [2].
Sample Preparation:
Methodologies:
The following diagram illustrates the logical decision process for selecting the appropriate troubleshooting strategy based on the specific validation challenge you encounter.
To further enhance the reliability of your method, keep these overarching principles in mind:
1. What are the major forced degradation products of Letrozole? A study using LC-Q-TOF/MS identified 27 related substances (RSs) in this compound [1]. Among these:
2. Under what conditions is this compound most unstable? this compound is highly susceptible to degradation in alkaline medium [2]. This liability is attributed to its cyano phenyl group [2]. Forced degradation studies confirm that base-induced hydrolysis is a major degradation pathway.
3. What analytical techniques are used to identify and separate these products? The primary techniques for separation and identification are:
For researchers designing forced degradation studies, the tables below summarize key experimental conditions and analytical parameters from recent studies.
Table 1: Reported Forced Degradation Conditions for this compound
| Stress Condition | Parameters | Confirmed Degradation | Analysis Method |
|---|---|---|---|
| Alkaline Hydrolysis | 2N NaOH, 75°C, reflux for 0.5 hours [2]. | Complete degradation confirmed by TLC [2]. | LC-Q-TOF/MS, Spectrophotometry |
| Other Stress Conditions | Based on ICH Q1A(R2) guideline [1]. | Degradation products observed [1]. | LC-Q-TOF/MS |
Table 2: Key Parameters for Stability-Indicating Spectrophotometric Methods
| Method | Measured Signal / Wavelength | Linear Range (μg/mL) | Mean Recovery % (± RSD) |
|---|---|---|---|
| Second Derivative (D²) | Peak amplitude at 226.8 nm [2] | 1.00 - 16.00 [2] | 100.02 ± 1.371 [2] |
| Ratio Difference (RD) | ΔP at 240.0 nm & 258.0 nm [2] | 3.00 - 16.00 [2] | 100.05 ± 1.972 [2] |
| First Derivative of Ratio Spectra (DD1) | Peak amplitude at 246.0 nm [2] | 3.00 - 16.00 [2] | 100.40 ± 1.223 [2] |
Q1: During LC-MS method development, I cannot achieve good separation of all degradation products. What can I do?
Q2: How can I confirm that this compound is fully degraded after a stress test?
Q3: I need a quick and cost-effective method to quantify this compound in stability samples, not to identify unknown degradants. What do you recommend?
The diagram below outlines the logical workflow for a forced degradation study, from sample preparation to data analysis, based on the protocols from the search results.
The following table summarizes the key characteristics of different extraction methods to help you choose the most suitable one for your research goals.
| Method | Principle | Recovery (%) | LLOQ | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Dispersive Liquid-Liquid Microextraction (DLLME) [1] | Dispersion of extraction solvent (e.g., chloroform) using a disperser (e.g., acetone) to form a cloudy solution, then centrifugation. | 87.4% (Plasma) | 1.5 µg/L (Plasma) | High preconcentration factor (up to 120); simple and rapid [1] | Requires careful solvent selection; may need solvent evaporation step [1] |
| Solid Phase Extraction (SPE) [2] | Adsorption of analyte onto a solid sorbent (e.g., Orochem DVB-LP cartridge), followed by washing and elution. | 94.3% - 96.2% | 0.10 ng/mL | High selectivity and clean-up; suitable for complex matrices [2] | Can be more time-consuming; requires specialized cartridges and equipment [2] |
| Protein Precipitation (PP) [3] | Precipitation of plasma proteins using a solvent (e.g., acidified chilled acetonitrile), followed by centrifugation. | 91.16% - 99.44% | 75 ng/mL | Very simple and fast; minimal required resources [3] | Less selective; potential for matrix effects; lower sensitivity [3] |
| Dispersive Solid Phase Extraction (dSPE) with Magnetic Nanoparticles [4] | Adsorption of analyte onto functionalized magnetic nanoparticles, separation using a magnet, and then desorption. | Not specified | 0.01 µg/mL (10 ng/mL) | High extraction efficiency; fast separation; reusable materials [4] | Requires synthesis/characterization of specialized nanoparticles [4] |
Here are the step-by-step procedures for two of the most common techniques: Protein Precipitation and Solid Phase Extraction.
This is a quick and simple method suitable for high-concentration samples.
This method provides a cleaner extract and is better for low-concentration samples or complex matrices.
Here are answers to some frequently asked questions that may arise during method development and application.
Q1: Why is my extraction recovery low and inconsistent with the DLLME method?
Q2: How can I improve the sensitivity of my this compound assay?
Q3: What could be causing ion suppression in my LC-MS/MS analysis after protein precipitation?
Q4: My internal standard response is unstable. What should I check?
The following diagram illustrates the decision-making process for selecting the most appropriate extraction technique based on your research requirements.
This guide addresses common challenges in achieving lower Limits of Quantification (LLOQ) for letrozole.
1. Challenge: Inadequate Sensitivity for Low Concentrations
2. Challenge: Inaccurate Determination of LLOQ/LOD
3. Challenge: Sample Volume & Hematocrit Effects in Microsampling
Q1: What is the most sensitive analytical technique for this compound quantification? A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive this compound quantification. Highly sensitive LC-MS/MS methods can measure estradiol levels in the sub-picomolar range, which is crucial for monitoring the efficacy of this compound treatment [5] [6]. For even greater sensitivity, UPLC-MS/MS (Ultra-Performance Liquid Chromatography) offers faster analysis and higher resolution, with one validated method achieving an LLOQ of 0.10 ng/mL using only 100 µL of human plasma [7].
Q2: Why is my current immunoassay unsuitable for monitoring this compound therapy? A2: Automated immunoassays lack the specificity and sensitivity required for monitoring the very low estrogen levels in patients on this compound. A 2023 clinical trial demonstrated that this compound suppresses estradiol and estrone levels below the LLOQ of a highly sensitive LC-MS/MS method. The study found no correlation between estrogen levels measured by immunoassay and LC-MS/MS, deeming immunoassays unsuitable for therapeutic monitoring [5].
Q3: How can I convert concentrations from dried blood spots (DBS) to plasma? A3: For drugs like this compound and abemaciclib, you can use a conversion model. A 2024 study developed and clinically validated such models, allowing for the estimation of plasma concentrations (the reference for TDM) from measurements taken in volumetric DBS samples [4].
The table below summarizes key parameters from validated, high-sensitivity methods for this compound quantification.
| Method Feature | UPLC-MS/MS Method [7] | UHPLC-MS/MS Method (Rat Plasma) [8] | Volumetric DBS LC-MS/MS [4] | RP-HPLC Method [9] |
|---|---|---|---|---|
| Linear Range | 0.10 - 100 ng/mL | 0.5 - 600 ng/mL (this compound) | Developed for TDM | 75 - 10,000 ng/mL |
| LLOQ | 0.10 ng/mL | 0.5 ng/mL | Adequate sensitivity reported | 75 ng/mL |
| Sample Volume | 100 µL (Plasma) | Not Specified | 10 µL (Volumetric Blood) | 90 µL (Plasma) |
| Extraction | Solid Phase Extraction (SPE) | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Run Time | 2.0 minutes | 2.5 minutes | Not Specified | 12 minutes |
| Application | Bioequivalence Study | Pharmacokinetic Study | Therapeutic Drug Monitoring | Preclinical Pharmacokinetics |
The following diagram illustrates a logical pathway to follow when developing and optimizing a sensitive bioanalytical method for this compound.
| Method Type | Sample Matrix | Extraction Technique | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Run Time / Retention Time | Key Application & Note |
|---|---|---|---|---|---|---|---|---|
| RP-HPLC (UV) [1] | Rat Plasma | Protein Precipitation (chilled ACN with 0.1% OPA) | Kinetex C18 (250 mm x 4.6 mm, 5 µm) | 20 mM Acetate Buffer (pH 5.5) : ACN (60:40) | 1.0 | UV 240 nm | 12 min | Preclinical PK in rats. Isocratic, simple, and economic. |
| RP-HPLC (UV) [2] | Rat Serum | Liquid-Liquid Extraction (Diethyl Ether) | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) | Methanol : Water (70:30) | 1.0 | UV 239 nm | Information missing | Pharmacokinetic study. Uses less toxic methanol instead of ACN. |
| LC-MS/MS [3] | Human Plasma | Protein Precipitation (Methanol) | YMC-ODS-C18 (100 mm x 2.0 mm, 3 µm) | Water (0.1% FA) : Methanol (0.1% FA) | 0.3 | MS/MS (MRM: 286.2→217.1) | Information missing | Therapeutic Drug Monitoring. High sensitivity (LLOQ: 1.0 ng/mL). |
| MEKC (UV) [4] | Human Urine | Solid-Phase Extraction (SPE) | Fused-Silica Capillary (57 cm total length) | 15 mM Sodium Cholate, 10% 2-propanol in 10 mM Phosphate Buffer (pH 7.5) | Not Applicable | UV 240 nm | ~12 min | Simultaneous determination of Letrozole, its metabolite, and antidepressants. |
Here is a detailed methodology for the quantification of this compound in rat plasma, which can be adapted as a starting point for your own method development.
Poor peak shape is often related to the column condition or mobile phase pH.
Recovery is primarily dependent on the efficiency of the sample preparation technique.
The following diagram outlines a logical pathway for developing and troubleshooting your this compound chromatographic method.
The table below summarizes the core characteristics and clinical data for a direct comparison.
| Feature | Letrozole | Clomiphene Citrate |
|---|---|---|
| Drug Class | Aromatase Inhibitor [1] [2] | Selective Estrogen Receptor Modulator (SERM) [3] |
| Mechanism of Action | Centrally & peripherally blocks androgen-to-estrogen conversion, reducing negative feedback on pituitary [4] [1]. | Centrally blocks estrogen receptors in the hypothalamus, inhibiting negative feedback [4] [3]. |
| Typical Dosage for OI | 2.5 mg to 7.5 mg daily, days 3-7 of cycle [4] [1] | 50 mg to 150 mg daily, days 3-7 or 5-9 of cycle [3] [5] |
| Half-Life | ~48 hours [4] [1] | Up to 2 weeks (and metabolites may persist for weeks) [4] |
| Ovulation Rate (in PCOS) | ~62.5% - 82.4% [4] | ~37.5% - 74.7% [4] |
| Live Birth Rate (in PCOS) | Higher; 32% vs. 29% (RD=3.1%) in one large analysis [6]. Meta-analysis shows OR 1.68 vs. CC [2]. | Lower than this compound in PCOS patients [6] [2]. |
| Multiple Pregnancy Rate | Generally lower (≈1.3%) due to monofollicular development [1] [2]. | Higher (≈1.7%-8%) due to multifollicular development [7] [2]. |
| Miscarriage Rate | Comparable to clomiphene (≈19%) [2]. | Comparable to this compound (≈20%) [2]. |
| Key Advantages | Superior live birth rates in PCOS; Monofollicular growth; No negative impact on endometrium [4] [1] [2]. | Orally administered, inexpensive, and long history of use [4]. |
| Key Disadvantages | Not FDA-approved for ovulation induction in some countries (off-label use) [2]. | Anti-estrogenic effects on endometrium & cervical mucus; Prolonged half-life [4] [7]. |
For research and development purposes, understanding the design and outcomes of key trials is essential.
Study 1: Large Retrospective Cohort Analysis (2011-2015, USA)
Study 2: Meta-Analysis on Combination Therapy (2025)
Study: Comparison of CC+Gn vs. LE+Gn (2018-2022)
The fundamental difference between the two drugs lies in their site and mode of action, which explains their distinct clinical profiles. The following diagrams illustrate their unique pathways.
The table below summarizes key findings from recent clinical studies and reviews, illustrating the current state of evidence.
| Study Type & Citation | Patient Population | Letrozole Protocol (Dosage & Timing) | Key Findings on OHSS Risk |
|---|---|---|---|
| RCT [1] | PCOS patients at high risk for OHSS (n=50) | 5 mg/day for 5 days, starting on cycle day 2 | Significant reduction: 1 moderate case (intervention) vs. 9 moderate cases (control); p=0.04 [1] |
| RCT [2] | PCOS patients at high risk for OHSS (n=170) | 5 mg/day from day 3 to day 7 of the cycle | No reduction in incidence, but significant reduction in severity if OHSS occurred [2] |
| Cross-sectional Study [3] | PCOS patients at risk for OHSS (n=343) | 2.5 mg twice daily for 5 days, starting on trigger day | No significant difference in OHSS severity, hospitalization rates, or need for albumin [3] |
| Systematic Review & Meta-Analysis [4] | High-risk women undergoing ART (8 studies, n=1551) | Various protocols across included studies | Reduced incidence of total and moderate-severe OHSS; no significant effect on mild, moderate, or severe OHSS when analyzed individually [4] |
| Review Article [5] | Synthesis of available evidence | Suggested optimal: 7.5 mg daily for 5 days post-retrieval | Proposed as an effective option, but not yet officially recommended in guidelines [5] |
To evaluate the effect of this compound on OHSS risk, researchers typically employ structured clinical trial designs. The workflow below outlines the general methodology used in these studies.
Key methodological components include:
This compound is believed to mitigate OHSS risk through multiple biological pathways. The following diagram illustrates the proposed mechanisms.
The primary mechanisms derived from research are [1] [5]:
Despite the positive evidence from some trials, official guidelines have been cautious.
This recommendation reflects that the body of evidence is deemed insufficient or inconsistent for routine clinical use, especially when compared to other established methods like GnRH agonist triggers and freeze-all strategies [6].
For researchers and drug developers, the data on this compound presents a clear picture:
The table below summarizes key efficacy and safety data from clinical trials and meta-analyses.
| Parameter | Palbociclib + Letrozole | This compound Monotherapy | Notes & Sources |
|---|---|---|---|
| Progression-Free Survival (PFS) | Significantly longer [1] | Shorter [1] | PALOMA-2 trial: PFS increased from 4.5 to 9.5 months in one analysis [2] |
| Overall Survival (OS) | Not significantly improved [1] | Comparable [1] | PALOMA-2 final analysis (median follow-up 90.1 months): Median OS 53.9 vs. 51.2 months (HR 0.96; p=0.34) [1] |
| Overall Response Rate (ORR) | Better [3] | Lower [3] | Meta-analysis of CDK 4/6 inhibitor arms showed superior ORR (RR 1.59; 95% CI 1.37-1.86; p<0.00001) [3] |
| Progressive Disease (PD) | Lower rate [3] | Higher rate [3] | Meta-analysis showed combination reduced PD rate (RR 0.46; 95% CI 0.39-0.54; p<0.00001) [3] |
| Common Adverse Events | Neutropenia, Leukopenia, Infections [4] [5] | Generally favorable tolerability [6] | Palbociclib associated with higher rates of hematological toxicities [4] [3] |
A cost-utility analysis from the Iranian healthcare system perspective provides a structured economic comparison, summarized in the table below.
| Analysis Component | Palbociclib + this compound | Ribociclib + this compound | This compound Monotherapy |
|---|---|---|---|
| Incremental Cost-Effectiveness Ratio (ICER) | $137,302 per QALY [4] | $120,478 per QALY [4] | Reference therapy [4] |
| Cost-Effective? | No [4] | No [4] | Yes (most cost-effective, despite lower effectiveness) [4] |
| Threshold | Exceeded target threshold of $4,565 per QALY [4] |
This analysis concluded that, despite its lower effectiveness, This compound monotherapy was the most cost-effective strategy at the defined threshold. The combination therapies had no chance of being cost-effective based on probabilistic sensitivity analysis [4].
Understanding the mechanistic basis and how key evidence was generated is crucial for interpreting the clinical data.
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The following diagram illustrates its mechanism of action at the cellular level.
The diagram shows that in HR+ breast cancer cells, estrogen signaling promotes the synthesis of Cyclin D. Upon binding to CDK4/6, this complex phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases E2F transcription factors, which drive the transition from the G1 to the S phase of the cell cycle, committing the cell to division [7] [5]. Palbociclib inhibits CDK4/6, preventing pRb phosphorylation and inducing G1 phase cell cycle arrest [2] [5]. This compound, an aromatase inhibitor, acts upstream by reducing estrogen production [6]. Their combination provides a dual attack on the same oncogenic pathway.
The efficacy data primarily comes from a few pivotal trials with specific designs:
The decision to use this combination in clinical practice or to invest in further development of similar agents must, therefore, balance the significant efficacy benefits against the toxicity management requirements and economic costs.
The table below provides a direct comparison of the key performance characteristics of various analytical methods for letrozole as reported in the literature.
| Method Feature | HPLC (with UV detection) | UV-Spectrophotometry (Basic) | First-Derivative UV | Second-Derivative UV | AUC-Spectrophotometry |
|---|---|---|---|---|---|
| Primary Application | Biological fluids (e.g., rat serum, plasma) [1] [2] | Bulk drug & pharmaceutical formulations [3] [4] | Pharmaceutical formulations [3] | Pharmaceutical formulations [3] | Pharmaceutical formulations [3] |
| Linear Range | 0.15 - 100 μg/mL [1] | 0.25 - 20.0 μg/mL [3] | 0.25 - 20.0 μg/mL [3] | 0.5 - 20.0 μg/mL [3] | 0.25 - 20.0 μg/mL [3] |
| Limit of Detection (LOD) / Sensitivity | LOD: ~0.05 μg/mL [1]; LLOQ: 75 ng/mL [2] | LOD in bulk form: ~0.012 μg/mL [5] | Not specifically reported, but higher selectivity than basic UV [3] | Not specifically reported, but higher selectivity than basic UV [3] | Not specifically reported [3] |
| Precision (% RSD) | Intra-day: < 11% [1]; Another method: 2.61-7.48% [2] | Intra-day RSD < 1% [5] | RSD within acceptable ICH range [3] | RSD within acceptable ICH range [3] | RSD within acceptable ICH range [3] |
| Key Advantage | High sensitivity & selectivity; separates analytes from complex matrices [1] [2] | Simplicity, cost-effectiveness, rapidity [3] | Enhanced selectivity in the presence of overlapping spectra [3] | Enhanced selectivity in the presence of overlapping spectra [3] | Useful for broad or non-sharp peaks [3] |
| Key Disadvantage | Higher cost, complex operation, longer analysis time [2] | Low sensitivity; unsuitable for biological matrices; susceptible to interference [1] [2] | More complex data processing than basic UV [3] | More complex data processing than basic UV [3] | Requires careful wavelength range selection [3] |
Here is a summary of the typical experimental workflows for the two main categories of methods.
HPLC methods are particularly favored for bioanalytical applications due to their ability to separate this compound from complex biological matrices.
These methods are straightforward and ideal for the analysis of this compound in pure form or simple pharmaceutical formulations like tablets.
Selecting between HPLC and UV methods depends entirely on your analytical requirements.
Choose HPLC if:
Choose UV-Spectrophotometry if:
The table below summarizes the available information on how letrozole compares to other common infertility treatments.
| Aspect | Comparison & Findings | Supporting Evidence & Context |
|---|---|---|
| First-line Ovulation Induction | Clinically superior to Clomiphene Citrate (CC) in women with PCOS and WHO Group II anovulation [1] [2]. | Higher ovulation, clinical pregnancy, and live birth rates [1] [2]. Recognized as a first-line treatment in international guidelines [3]. |
| Economic Advantage over Gonadotropins | Associated with likely cost savings [4]. | Reduced need for expensive gonadotropin medications and lower risk of Ovarian Hyperstimulation Syndrome (OHSS), which avoids associated treatment costs [4] [1] [2]. |
| In Vitro Fertilization (IVF) | Comparable outcomes to antagonist-only protocol, with reduced gonadotropin consumption [5]. | Lower medication cost: 5 mg this compound co-treatment significantly reduced total gonadotropin dose without negatively affecting the number of oocytes retrieved or cumulative live birth rate [5]. |
| Frozen Embryo Transfer (FET) | Comparable pregnancy rates to programmed regimens, with simpler, cheaper luteal support [3]. | A 2025 multi-center RCT in PCOS patients found the this compound ovulation regimen achieved similar clinical pregnancy and live birth rates while allowing for single-drug luteal support, suggesting a lower cost profile [3]. |
The following diagram illustrates the dual central and peripheral mechanisms by which this compound induces ovulation.
For researchers, the methodologies from key studies provide a basis for evaluating this compound's performance.
1. This compound vs. Programmed Regimen for Frozen Embryo Transfer (FET)
2. This compound Co-treatment in IVF Antagonist Protocol
The tables below organize key efficacy findings from clinical and preclinical studies.
Table 1: Efficacy in PCOS and Infertility (Clinical Studies) This table compares combination therapies against standard treatments for ovulation induction.
| Combination Therapy | Comparison | Key Efficacy Outcomes | Citation |
|---|---|---|---|
| Letrozole + Clomiphene Citrate | vs. This compound alone | ↑ Ovulation Rate (77% vs. 43%) [1] | [1] |
| vs. Clomiphene alone | ↑ Pregnancy Rate (RR=1.50) and ↑ Ovulation Rate (RR=1.29) [2] [3] | [2] [3] | |
| This compound + Metformin | vs. Clomiphene + Metformin (in clomiphene-resistant patients) | ↑ Full-term Pregnancy Rate (34.5% vs. 10%) [4] | [4] |
Table 2: Efficacy in Breast Cancer (Preclinical and Clinical Studies) This table summarizes research on combinations to overcome resistance to aromatase inhibitors like this compound.
| Combination Therapy | Study Model / Patient Profile | Key Efficacy Outcomes & Proposed Mechanism | Citation |
|---|---|---|---|
| This compound + Irinotecan | Preclinical (Alzheimer's model); identified via human transcriptomic data & EMR | Improved memory, reduced pathology; targets neuron and glial cell gene networks [5] | [5] |
| This compound + Glyceollin + Lapatinib | Preclinical (this compound-resistant breast cancer cells) | Inhibited proliferation & migration; induced cell cycle arrest via ↓ Cyclin B1 [6] | [6] |
| AIs (e.g., this compound) + Signal Transduction Inhibitors (e.g., Gefitinib, Trastuzumab) | Clinical trials (ER+, advanced breast cancer) | Rationale: Overcomes endocrine resistance by targeting EGFR/HER2/MAPK pathways [7] | [7] |
Here are the methodologies from key studies that generated the efficacy data.
Protocol 1: PCOS Ovulation Induction (Clinical RCT) This protocol is from a randomized controlled trial comparing this compound alone versus this compound-clomiphene combination [1].
Protocol 2: Overcoming Breast Cancer Resistance (Preclinical) This protocol details the in vitro experiments on this compound-resistant breast cancer cells [6].
The following diagrams illustrate the logical relationships and mechanisms of action described in the research.
This diagram shows how this compound and clomiphene work together to induce ovulation.
This diagram outlines the mechanism of endocrine resistance and how combination therapies target it.
The table below summarizes key real-world outcomes for letrozole in HR+/HER2- metastatic breast cancer (MBC).
| Comparison | Study Design / Data Source | Key Real-World Outcome Measures | Results (this compound-based therapy vs. comparator) |
|---|---|---|---|
| This compound vs. Tamoxifen [1] | Int'l Phase 3 Trial (PO25); 1st-line postmenopausal MBC [1] | Median Time to Progression (TTP) [1] | 9.4 months vs. 6.0 months (P < 0.0001) |
| Objective Response Rate (ORR) [1] | 32% vs. 21% (P = 0.0002) | ||
| Overall Survival (OS) at 24 months [1] | This compound showed significant improvement | ||
| This compound + Palbociclib vs. This compound [2] | Retrospective U.S. RWE (Flatiron Health EHR); 1st-line HR+/HER2- MBC [2] | Median Real-World PFS (rwPFS) [2] | 20.0 months vs. 11.9 months (HR, 0.58; P < 0.0001) |
| Median Overall Survival (OS) [2] | Not Reached vs. 43.1 months (HR, 0.66; P = 0.0002) | ||
| This compound + Palbociclib vs. This compound (Visceral Mets) [3] | Retrospective U.S. RWE (Flatiron Health EHR); 1st-line MBC with lung/liver mets [3] | Median rwPFS (Lung Metastasis) [3] | 16.5 months vs. 10.5 months (adj. HR, 0.52; P<0.001) |
| Median OS (Lung Metastasis) [3] | Not Reached vs. 40.3 months (adj. HR, 0.60; P<0.01) | ||
| Median OS (Liver Metastasis) [3] | 30.1 months vs. 16.8 months (adj. HR, 0.56; P<0.03) | ||
| Switching: Anastrozole→this compound vs. Anastrozole [4] | Retrospective Cohort (Thailand); Adjuvant & Metastatic [4] | Overall Survival [4] | A-LTZ group had significantly better OS (P<0.05) |
Here are the detailed methodologies from the pivotal real-world studies cited above, which can serve as a reference for designing similar RWE analyses.
1. U.S. Real-World Study of Palbociclib + this compound (2015-2019) [3] [2]
2. Phase 3 Trial (PO25): this compound vs. Tamoxifen [1]
Understanding this compound's mechanism and resistance pathways is critical for drug development. The following diagrams illustrate these processes.
Diagram Title: this compound's Aromatase Inhibition Mechanism
Diagram Title: PI3K/AKT/mTOR Pathway in this compound Resistance
Health Hazard